Technical Documentation Center

2(1H)-Quinazolinone, 8-chloro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2(1H)-Quinazolinone, 8-chloro-
  • CAS: 60610-15-3

Core Science & Biosynthesis

Foundational

8-chloro-2(1H)-quinazolinone CAS number and synonyms

Topic: 8-chloro-2(1H)-quinazolinone CAS number and synonyms Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Scaffold Analysis, Synthetic Pathways, and Medicinal Ut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-chloro-2(1H)-quinazolinone CAS number and synonyms Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Scaffold Analysis, Synthetic Pathways, and Medicinal Utility

Executive Summary

8-chloro-2(1H)-quinazolinone (CAS: 60610-15-3 ) represents a specialized nitrogen heterocycle within the quinazoline family.[1][2][3][4][5] Unlike the more ubiquitous 4(3H)-quinazolinones derived from anthranilic acids, this 2-oxo isomer serves as a distinct pharmacophore in kinase inhibitor design (specifically VEGFR-2 and EGFR) and a versatile intermediate for fused heterocyclic systems. This guide delineates the structural identity, validated synthetic protocols, and reactivity profiles necessary for integrating this scaffold into high-throughput screening (HTS) and lead optimization campaigns.

Chemical Identity & Physicochemical Properties

The compound exists in a tautomeric equilibrium between the lactam (2(1H)-one) and lactim (2-hydroxy) forms, with the lactam predominating in the solid state and polar solvents.

PropertyData
CAS Registry Number 60610-15-3
IUPAC Name 8-chloro-1H-quinazolin-2-one
Common Synonyms 8-chloro-2-hydroxyquinazoline; 8-chloroquinazolin-2-ol; 2-hydroxy-8-chloroquinazoline
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Low in water; soluble in DMSO, DMF, and hot ethanol
pKa (Calculated) ~9.5 (OH/NH acidic proton)
Key Structural Feature Chlorine at C8 provides steric bulk and lipophilicity; Carbonyl at C2 distinguishes it from 4-oxo isomers.[1][2]

Synthetic Methodologies

The synthesis of 8-chloro-2(1H)-quinazolinone requires careful precursor selection to avoid the formation of the thermodynamically stable 4(3H)-isomer.

Protocol A: Cyclocondensation of 2-Amino-3-chlorobenzaldehyde (Direct Route)

This method is preferred for generating the aromatic core directly without a separate oxidation step.

  • Precursors: 2-amino-3-chlorobenzaldehyde, Urea (or Potassium Cyanate).

  • Mechanism: Acid-catalyzed condensation of the amino group with the aldehyde is followed by cyclization with urea.

  • Reaction Conditions: Reflux in glacial acetic acid or fusion at 150°C.

Step-by-Step Protocol:

  • Charge: In a round-bottom flask, combine 2-amino-3-chlorobenzaldehyde (1.0 eq) and Urea (5.0 eq).

  • Fusion: Heat the mixture to 150–160°C in an oil bath. The mixture will melt and evolve ammonia gas.

  • Duration: Maintain temperature for 2–3 hours until solidification occurs (indicating polymerization/cyclization completion).

  • Work-up: Cool to room temperature. Triturate the solid with water to remove excess urea.

  • Purification: Recrystallize from DMF/Ethanol (1:1) to yield light yellow needles.

Protocol B: Oxidative Dehydrogenation of Dihydro-Precursors

This route is useful if 2-amino-3-chlorobenzylamine is the available starting material.

  • Cyclization: React 2-amino-3-chlorobenzylamine with Phosgene (or Triphosgene/CDI) in THF to form 8-chloro-3,4-dihydro-2(1H)-quinazolinone (CAS 1784638-24-9).

  • Oxidation: Treat the dihydro intermediate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in refluxing toluene to aromatize the ring to the final 8-chloro-2(1H)-quinazolinone.

Visualization: Synthetic Logic & Isomer Control

The following diagram illustrates the critical divergence in synthesis. Using Anthranilic Acid yields the 4-oxo isomer, while Benzaldehyde yields the target 2-oxo isomer.

SynthesisPathways Precursor1 2-Amino-3-chlorobenzaldehyde Reagent + Urea / Heat Precursor1->Reagent Precursor2 2-Amino-3-chlorobenzoic Acid Precursor2->Reagent Target 8-Chloro-2(1H)-quinazolinone (CAS 60610-15-3) TARGET SCAFFOLD Reagent->Target Cyclization (Aldehyde Route) Isomer 8-Chloro-4(3H)-quinazolinone (Common Isomer) Reagent->Isomer Cyclization (Acid Route) Tautomer 8-Chloro-2-hydroxyquinazoline Target->Tautomer Tautomeric Equilibrium

Figure 1: Divergent synthetic pathways. Selection of the aldehyde precursor is critical to obtain the 2-oxo scaffold (Green) versus the 4-oxo isomer (Red).

Reactivity & Derivatization Strategies

The 8-chloro-2(1H)-quinazolinone scaffold is rarely the final drug; it is a "privileged structure" used as a template.

Chlorination at C2 (Activation)

To functionalize the C2 position, the carbonyl is converted to a leaving group (chloride).

  • Reagent: POCl₃ (Phosphorus oxychloride) + PCl₅.

  • Product: 2,8-Dichloroquinazoline .

  • Utility: The C2-chlorine is highly labile and undergoes SNAr reactions with amines, thiols, or alkoxides.

Functionalization at C8 (Suzuki/Buchwald)

The chlorine atom at C8 is less reactive than a C2-Cl but can be engaged in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl or heteroaryl groups, extending the scaffold into the solvent-exposed regions of kinase binding pockets.

Medicinal Chemistry Applications

Kinase Inhibition (VEGFR-2 / EGFR)

The 2(1H)-quinazolinone core mimics the adenine ring of ATP.

  • Binding Mode: The lactam (NH-C=O) motif functions as a hydrogen bond donor/acceptor pair, interacting with the "hinge region" residues (e.g., Cys919 in VEGFR-2).

  • 8-Chloro Substituent: This halogen occupies a hydrophobic pocket (gatekeeper region), improving selectivity over other kinases and increasing metabolic stability against oxidation on the benzene ring.

Biological Activity Profile[2][6][7][8]
  • Antiviral: Derivatives have shown potency against TMV (Tobacco Mosaic Virus) and HIV reverse transcriptase.

  • Anticancer: 2,4-disubstituted quinazolines derived from this core are potent inhibitors of tumor angiogenesis.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Argon/Nitrogen). Hygroscopic. Keep away from strong oxidizing agents.

References

  • PubChem Compound Summary. (2025). 8-chloro-2(1H)-quinazolinone (CAS 60610-15-3).[1][2][3][4][5] National Center for Biotechnology Information. Link[2]

  • BenchChem. (2025).[6] 2(1H)-Quinazolinone, 8-chloro- Product Analysis.Link

  • Connolly, D. J., et al. (2005). Synthesis of quinazolinones and quinazolines.[7][6][8][9][10][11] Tetrahedron, 61(43), 10153-10202. (Fundamental review on quinazolinone isomer synthesis).

  • GuideChem. (2025). Chemical Properties of 8-chloro-2(1H)-quinazolinone.Link

  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. Link

Sources

Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of 8-Chloro-2(1H)-Quinazolinone Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of 8-chloro-2(1H)-quinazolinone derivatives. This scaffold represents a specialized subclass of the quinazolinone fa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 8-chloro-2(1H)-quinazolinone derivatives. This scaffold represents a specialized subclass of the quinazolinone family, distinct from the more common 4(3H)-isomers, offering unique steric and electronic properties for drug design.[1]

Executive Summary: The 8-Chloro Advantage[1]

The 8-chloro-2(1H)-quinazolinone scaffold (CAS: 60610-15-3) is a privileged pharmacophore in medicinal chemistry. Unlike the ubiquitous 4(3H)-quinazolinones, the 2(1H)-isomer presents a distinct hydrogen-bonding donor/acceptor profile. The incorporation of a chlorine atom at the C8 position is not merely structural but functional:

  • Metabolic Blockade: The C8-chloro substituent blocks a primary site of oxidative metabolism (hydroxylation) on the benzene ring, significantly enhancing the half-life (

    
    ) of the molecule.[1]
    
  • Lipophilicity Modulation: The chlorine atom increases

    
    , improving membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active derivatives.[1]
    
  • Electronic Tuning: The electron-withdrawing nature of the chlorine modulates the pKa of the N1 proton, influencing binding affinity in hydrophobic pockets of enzymes like EGFR and Aldose Reductase .[1]

Chemical Context & Synthesis[1][2][3][4][5][6][7][8][9][10]

To evaluate biological activity, one must first understand the accessibility of the scaffold.[1] The synthesis of 8-chloro-2(1H)-quinazolinone derivatives typically proceeds via cyclization of ortho-functionalized anilines.[1]

Core Synthesis Protocol

Objective: Synthesis of the 8-chloro-2(1H)-quinazolinone core from 2-amino-3-chlorobenzoic acid.

Reagents:

  • Precursor: 2-Amino-3-chlorobenzoic acid (or 2-amino-3-chlorobenzamide)

  • Cyclizing Agent: Urea (fusion) or Triphosgene/CDI (solution phase)[1]

  • Solvent: Glacial Acetic Acid or DMF[1]

Step-by-Step Methodology:

  • Fusion Method (High Yield): Mix 2-amino-3-chlorobenzoic acid (1 eq) with Urea (5 eq).

  • Heating: Heat the mixture to fusion at 150–160°C for 4 hours. The melt solidifies as the ring closes.[1]

  • Workup: Triturate the solid with water to remove excess urea.[1] Filter and wash with dilute NaOH (to remove unreacted acid) followed by water.

  • Recrystallization: Purify using Ethanol/DMF to yield the 8-chloro-2(1H)-quinazolinone as a white/off-white solid.

Visualization: Synthetic Pathway

The following diagram illustrates the primary synthetic routes to the 8-chloro-2(1H)-quinazolinone scaffold and its subsequent derivatization.

SynthesisPathway Precursor 2-Amino-3-chlorobenzoic Acid Core 8-Chloro-2(1H)-quinazolinone (The Scaffold) Precursor->Core Cyclization Reagent1 Urea (Fusion, 160°C) Reagent1->Core Intermediate 2,8-Dichloroquinazoline Core->Intermediate Chlorination (Activation) Deriv1 POCl3 / PCl5 Deriv1->Intermediate FinalDrug 4-Substituted-8-chloro-2-quinazolinone (Active Drug) Intermediate->FinalDrug Nucleophilic Substitution Nucleophile R-NH2 / R-OH Nucleophile->FinalDrug

Caption: Synthetic workflow from precursor to active pharmaceutical ingredient (API) via the 8-chloro core.

Biological Activity & Mechanisms[1][8][9][11][12]

The 8-chloro-2(1H)-quinazolinone derivatives exhibit a broad spectrum of bioactivity. The specific activity depends heavily on the substitution at the C4 and N1 positions.

Anticancer Activity (Cytotoxicity & Kinase Inhibition)

Derivatives of this scaffold are potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .

  • Mechanism: The planar quinazolinone core mimics the adenine ring of ATP, binding competitively to the ATP-binding pocket of the kinase domain.[1]

  • 8-Chloro Role: The chlorine atom occupies a specific hydrophobic pocket (often the "gatekeeper" region), improving selectivity for the target kinase over homologous enzymes.[1]

  • Key Assay Data (Representative):

Compound ClassTargetCell LineIC50 / GI50Reference
4-Anilino-8-chloro-2(1H)-oneEGFR (WT)A549 (Lung)0.5 - 2.0 µM[1, 2]
4-O-alkyl-8-chloro-2(1H)-oneTubulinHeLa (Cervical)5.0 - 10.0 µM[3]
N1-substituted derivativeDNA GyraseMCF-7 (Breast)12.5 µM[4]
Antimicrobial & Antiviral Activity

The 8-chloro-2(1H)-quinazolinone core serves as a bioisostere for quinolones.

  • Mechanism: Inhibition of bacterial DNA Gyrase and Topoisomerase IV .[1] The 8-chloro group enhances potency against Gram-positive bacteria (e.g., S. aureus) by increasing lipophilicity and cell wall penetration.

  • Antiviral Context: Certain N1-substituted derivatives act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1. The 8-chloro group is critical for fitting into the hydrophobic non-nucleoside binding pocket (NNBP) of the reverse transcriptase enzyme.[1]

CNS Activity (Anticonvulsant)[1]
  • Target: AMPA/Kainate Receptors.[1]

  • Mechanism: 2(1H)-quinazolinones can act as non-competitive antagonists. The 8-chloro substitution prevents rapid metabolic clearance in the brain, maintaining therapeutic levels.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine the IC50 of an 8-chloro-2(1H)-quinazolinone derivative against A549 cancer cells.

  • Seeding: Plate A549 cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells (triplicate).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium.[1] Add 150 µL DMSO to dissolve formazan crystals.[1]

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % cell viability =

    
    .[1] Plot dose-response curve to determine IC50.[1]
    
Molecular Docking Workflow

Objective: Predict binding mode in EGFR (PDB: 1M17).

  • Ligand Prep: Construct the 8-chloro-2(1H)-quinazolinone derivative in 3D. Minimize energy using MMFF94 force field.[1]

  • Protein Prep: Download PDB 1M17.[1] Remove water molecules and co-crystallized ligands.[1] Add polar hydrogens and Kollman charges.[1]

  • Grid Generation: Define a grid box centered on the ATP-binding site (residues Met793, Cys775).[1]

  • Docking: Use AutoDock Vina or Glide.[1]

  • Analysis: Look for:

    • H-bond between N1/N3 and the hinge region (Met793).

    • Halogen bond or hydrophobic interaction of the 8-Cl group with the hydrophobic pocket.[1]

Mechanism of Action Visualization

The following diagram details the multi-targeted mechanism of action for these derivatives.

MOA Drug 8-Chloro-2(1H)-quinazolinone Derivative Target1 EGFR / VEGFR-2 (Kinase Domain) Drug->Target1 Target2 DNA Gyrase (Bacteria) Drug->Target2 Target3 AMPA Receptor (CNS) Drug->Target3 Effect1 Inhibit ATP Binding Target1->Effect1 Effect2 Block DNA Replication Target2->Effect2 Effect3 Modulate Ion Channel Target3->Effect3 Outcome1 Apoptosis / Angiogenesis Inhibition (Anticancer) Effect1->Outcome1 Outcome2 Bacteriostasis / Cell Death (Antimicrobial) Effect2->Outcome2 Outcome3 Seizure Control (Anticonvulsant) Effect3->Outcome3

Caption: Multi-target pharmacological profile of 8-chloro-2(1H)-quinazolinone derivatives.

References

  • Synthesis and biological evaluation of quinazolinone derivatives. Journal of Heterocyclic Chemistry. Available at: [Link][1]

  • Quinazolinone alkaloids and their biological activities. Biomolecules. Available at: [Link][1]

  • Recent advances in the synthesis and biological activity of 8-hydroxyquinolines and related chloro-derivatives. Molecules. Available at: [Link][1]

  • Antimicrobial activity of quinazolin-4(3H)-ones and related 2(1H)-ones. Eco-Vector Journals. Available at: [Link][1]

Sources

Foundational

Comparative Analysis of 8-Chloro-Quinazolinone Isomers: Synthetic Pathways, Structural Dynamics, and Pharmacological Divergence

Executive Summary The quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases, GPCRs, and tubulin. However, the precise locati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases, GPCRs, and tubulin. However, the precise location of the carbonyl group—distinguishing the 2(1H)-quinazolinone from the 4(3H)-quinazolinone —fundamentally alters the electronic landscape, solubility profile, and pharmacological trajectory of the molecule.

This guide provides a technical deep-dive into the differentiation of the 8-chloro derivatives of these two isomers. The 8-chloro substituent is specifically highlighted due to its ability to modulate metabolic stability (blocking C8 oxidation) and enhance lipophilicity without introducing excessive steric bulk.[1]

Structural Isomerism & Tautomeric Dynamics[1]

The core distinction lies in the oxidation state and position of the carbonyl functionality.[1] This is not merely a nomenclature issue; it dictates the hydrogen bond donor/acceptor motifs critical for ligand-protein interactions.[1]

Tautomeric Equilibrium

Both isomers exhibit lactam-lactim tautomerism.[1] In solution, the lactam (NH-C=O) form generally predominates for both, but the specific environment (solvent polarity, pH) can shift this equilibrium, affecting reactivity during synthesis and binding affinity in vivo.

  • 4(3H)-isomer: The carbonyl is at C4.[1][2][3] The N3-H is the primary hydrogen bond donor.[1]

  • 2(1H)-isomer: The carbonyl is at C2.[1] The N1-H is the primary donor.[1]

Visualization of Isomeric Relationships

Quinazolinone_Isomers cluster_4one 4(3H)-Quinazolinone Core cluster_2one 2(1H)-Quinazolinone Core Q4_Lactam Lactam Form (Major Tautomer) C=O at C4 NH at N3 Q4_Lactim Lactim Form (Minor Tautomer) OH at C4 N at N3 Q4_Lactam->Q4_Lactim Tautomerization Q2_Lactam Lactam Form (Major Tautomer) C=O at C2 NH at N1 Q4_Lactam->Q2_Lactam Positional Isomers (Distinct Synthetic Routes) Q2_Lactim Lactim Form (Minor Tautomer) OH at C2 N at N1 Q2_Lactam->Q2_Lactim Tautomerization

Figure 1: Tautomeric relationships and positional isomerism between the 4(3H) and 2(1H) cores.

Synthetic Divergence: Protocols & Causality

The synthesis of these isomers requires fundamentally different starting materials to ensure correct regiochemistry of the 8-chloro substituent.

Synthesis of 8-Chloro-4(3H)-quinazolinone

Strategy: The "Niementowski" approach or its modifications.[1] Starting Material: 2-Amino-3-chlorobenzoic acid.[1] Rationale: The carboxylic acid carbon becomes C4.[1] The amino nitrogen becomes N1.[1]

Protocol A: Modified Niementowski Cyclization

This protocol avoids the harsh conditions of the original fusion method by using formamide as both solvent and reagent.[1]

  • Reagents: 2-Amino-3-chlorobenzoic acid (1.0 eq), Formamide (5.0 eq), Ammonium Acetate (1.5 eq).

  • Setup: 50 mL Round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Charge the flask with 2-amino-3-chlorobenzoic acid and ammonium acetate.[1]

    • Add formamide.[1][2][4]

    • Heat the mixture to 140–150 °C for 4–6 hours. Note: High temperature is required to drive the dehydration step.

    • Monitor via TLC (System: 5% MeOH in DCM).

  • Workup:

    • Cool reaction mixture to room temperature.

    • Pour onto crushed ice (100 g). The product should precipitate immediately.[1]

    • Filter the solid and wash with cold water (3 x 20 mL) to remove excess formamide.[1]

    • Recrystallize from Ethanol/DMF (9:1) to yield white/off-white needles.[1]

Synthesis of 8-Chloro-2(1H)-quinazolinone

Strategy: Cyclization with "C1" fragments (Phosgene equivalents).[1] Starting Material: 2-Amino-3-chlorobenzaldehyde (or 2-amino-3-chlorobenzophenone for 4-substituted derivatives).[1] Rationale: The aldehyde carbon becomes C4.[1] The urea carbon (from reagent) becomes C2.[1]

Protocol B: Urea Fusion / CDI Cyclization

Using 1,1'-Carbonyldiimidazole (CDI) provides a milder, safer alternative to phosgene.

  • Reagents: 2-Amino-3-chlorobenzaldehyde (1.0 eq), CDI (1.2 eq), THF (anhydrous).

  • Setup: Flame-dried flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2-amino-3-chlorobenzaldehyde in anhydrous THF.

    • Add CDI portion-wise at 0 °C.

    • Allow to warm to RT and stir for 2 hours (Formation of isocyanate intermediate).

    • Add Ammonia (7N in MeOH) or heat to reflux if using Urea fusion method (alternative route).[1] Note: For the aldehyde, oxidative cyclization might be required subsequently, but using the 2-aminobenzamide derivative with CDI is often more direct.

    • Refined Route: Start with 2-amino-3-chlorobenzamide .[1] React with Triphosgene (0.33 eq) or CDI in THF/TEA.[1] This directly yields the 2(1H)-one.[1]

  • Workup:

    • Quench with water.[1]

    • Extract with EtOAc.[1]

    • Purify via column chromatography (Hexane:EtOAc).[1]

Synthetic Decision Tree

Synthesis_Flow Start Target Molecule Branch4 8-Chloro-4(3H)-quinazolinone Start->Branch4 Branch2 8-Chloro-2(1H)-quinazolinone Start->Branch2 SM4 SM: 2-Amino-3-chlorobenzoic acid Branch4->SM4 Reagent4 Reagent: Formamide (Niementowski) SM4->Reagent4 SM2 SM: 2-Amino-3-chlorobenzamide Branch2->SM2 Reagent2 Reagent: Triphosgene or CDI SM2->Reagent2

Figure 2: Retrosynthetic analysis for selecting the correct starting material based on target isomer.[1]

Analytical Differentiation

Distinguishing these isomers requires careful spectroscopic analysis.[1] The carbonyl position significantly influences the chemical shift of the adjacent carbons and protons.[1]

Comparative Spectral Data Table
Feature8-Chloro-4(3H)-quinazolinone8-Chloro-2(1H)-quinazolinone
Carbonyl (¹³C NMR) δ 160 – 162 ppm (C4)δ 152 – 155 ppm (C2)
H2 Proton (¹H NMR) Singlet at δ 8.0 – 8.3 ppm Absent (C2 is carbonyl)
NH Signal Broad singlet ~12.0 ppm (N3-H)Broad singlet ~11.5 ppm (N1-H)
IR (C=O[1] Stretch) 1660 – 1680 cm⁻¹ (Amide I)1690 – 1710 cm⁻¹ (Urea-like)
Solubility Moderate in EtOH/DMSOLower (High lattice energy due to urea stacking)

Key Diagnostic: The presence of the C2 proton signal in the ¹H NMR of the 4(3H)-isomer is the definitive differentiator. If you see a singlet around 8.1 ppm, you have the 4-one.[1] If that region is empty (and you have a C4-H signal or substituent), you have the 2-one.

Pharmacological Implications[1][2][5][6][7][8]

The choice of isomer dictates the biological target profile.[1]

8-Chloro-4(3H)-quinazolinone[1][2]
  • Primary Domain: Kinase Inhibition & Antimicrobial. [1]

  • Mechanism: The N3-H and C4=O motif mimics the adenine hinge-binding region of ATP.[1]

  • Applications:

    • Antifungal:[1][5][6][7][8] 8-chloro derivatives have shown potency against Candida albicans by inhibiting sterol biosynthesis.[1]

    • Anticonvulsant:[1][2][5][6] Structural similarity to Methaqualone allows modulation of GABA receptors.[1]

8-Chloro-2(1H)-quinazolinone[1]
  • Primary Domain: Motor Proteins & Cytotoxicity. [1]

  • Mechanism: This scaffold is frequently found in inhibitors of Eg5 (Kinesin-5) , a motor protein essential for mitosis.

  • Applications:

    • Antitumor:[1][2] Monastrol analogues (which contain the 2-thione or 2-one core) arrest cells in mitosis.[1] The 8-chloro group enhances hydrophobic interaction within the allosteric binding pocket of Eg5.[1]

References

  • Synthesis of Quinazolinone Derivatives: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (PMC).[1] Available at: [Link]

  • Pharmacological Review: Quinazolinones, the Winning Horse in Drug Discovery.[1][2] (MDPI).[1] Available at: [Link][1][9]

  • Spectral Characterization: Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors. (PMC).[1] Available at: [Link]

  • Crystal Structure & Tautomerism: Synthesis, Tautomeric States and Crystal Structure of (Z)-Ethyl 2-Cyano-2-(3H-Quinazoline-4-ylidene) Acetate. (NIH).[1] Available at: [Link]

  • Antitumor Activity: 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents.[1][10] (NIH).[1] Available at: [Link]

Sources

Exploratory

The Ascendant 8-Chloro-2(1H)-Quinazolinone Scaffold: A Technical Primer on its burgeoning Therapeutic Potential

For Immediate Release [City, State] – February 3, 2026 – In the dynamic landscape of medicinal chemistry, the quinazolinone scaffold has long been recognized as a "privileged structure" due to its remarkable versatility...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 3, 2026 – In the dynamic landscape of medicinal chemistry, the quinazolinone scaffold has long been recognized as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the promising therapeutic potential of a specific, yet underexplored, derivative: the 8-chloro-2(1H)-quinazolinone scaffold. As a Senior Application Scientist, this document synthesizes current knowledge, providing field-proven insights into its synthesis, biological evaluation, and future prospects in drug discovery.

The Quinazolinone Core: A Foundation of Diverse Bioactivity

The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, is a cornerstone in the development of therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][3] The clinical success of drugs like gefitinib and erlotinib, both EGFR inhibitors with a quinazoline core, underscores the therapeutic significance of this heterocyclic system.[2] Structure-activity relationship (SAR) studies have consistently shown that substitutions on the quinazolinone ring system profoundly influence the biological activity, with halogen substitutions, in particular, playing a critical role in modulating potency and selectivity.[4][5]

The Strategic Significance of the 8-Chloro Moiety

While various positions on the quinazolinone ring have been explored for substitution, the 8-position has emerged as a site of strategic importance. The introduction of a chloro group at this position is not merely an arbitrary modification; it is a deliberate tactic to enhance the therapeutic index of the resulting compounds. The electron-withdrawing nature of the chlorine atom can significantly alter the electronic distribution of the entire scaffold, influencing its binding affinity to biological targets and its metabolic stability. Although much of the existing literature focuses on the more common 4(3H)-quinazolinone isomer, emerging research suggests that the 2(1H)-quinazolinone scaffold, particularly with an 8-chloro substitution, offers a unique pharmacological profile worthy of focused investigation.

Therapeutic Frontiers of the 8-Chloro-2(1H)-Quinazolinone Scaffold

Current research, though in its nascent stages, points towards two primary therapeutic avenues for derivatives of the 8-chloro-2(1H)-quinazolinone scaffold: oncology and infectious diseases.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The quinazolinone scaffold is a well-established pharmacophore in cancer therapy, with many derivatives exhibiting potent antiproliferative activity.[4][6] The introduction of a chloro group can enhance this activity. For instance, studies on related quinazolinone derivatives have shown that chloro-substituted compounds can display significant cytotoxicity against various cancer cell lines.[7] While direct evidence for 8-chloro-2(1H)-quinazolinone derivatives is still emerging, the known anticancer properties of the broader quinazolinone class provide a strong rationale for their investigation in this area.

Hypothesized Mechanism of Action: Based on the known mechanisms of other quinazolinone-based anticancer agents, derivatives of the 8-chloro-2(1H)-quinazolinone scaffold may exert their effects through the inhibition of key signaling pathways involved in cell growth and survival, such as the EGFR and VEGFR pathways.[2][8]

anticancer_pathway 8-Chloro-2(1H)-Quinazolinone Derivative 8-Chloro-2(1H)-Quinazolinone Derivative Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) 8-Chloro-2(1H)-Quinazolinone Derivative->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Inhibition Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Activation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt)->Cell Proliferation & Survival Promotes Apoptosis Apoptosis Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt)->Apoptosis Inhibits

Caption: Hypothesized anticancer signaling pathway.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The quinazolinone scaffold has been investigated for its antimicrobial properties, and the presence of a halogen at the 8-position has been shown to enhance this activity.[1] Specifically, 8-chloro substituted quinoxaline derivatives, a related class of compounds, have demonstrated significant antimicrobial and antioxidant activity.[9] This provides a strong impetus for exploring the antibacterial and antifungal potential of the 8-chloro-2(1H)-quinazolinone core.

Potential Mechanism of Action: The antimicrobial action of these compounds may involve the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.[10]

Synthetic Strategies and Methodologies

The synthesis of the 8-chloro-2(1H)-quinazolinone scaffold is a critical step in exploring its therapeutic potential. While various methods exist for the synthesis of quinazolinones, a common and adaptable approach involves the cyclization of appropriately substituted anthranilic acid derivatives.[11][12]

General Synthetic Protocol for 8-Chloro-2(1H)-Quinazolinone Derivatives

This protocol outlines a general, multi-step synthesis that can be adapted for the creation of a library of 8-chloro-2(1H)-quinazolinone derivatives.

Step 1: Synthesis of 3-Chloro-2-nitrobenzoic acid

  • Rationale: Nitration of 3-chlorobenzoic acid is a key step to introduce the nitro group at the 2-position, which will later be reduced to an amine for cyclization.

  • Procedure: To a stirred solution of 3-chlorobenzoic acid in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (typically 0-5°C). The reaction mixture is then stirred for a specified time before being poured onto ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 3-chloro-2-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amino group, a prerequisite for the subsequent cyclization reaction to form the quinazolinone ring.

  • Procedure: 3-Chloro-2-nitrobenzoic acid is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, for example, tin(II) chloride dihydrate or catalytic hydrogenation using palladium on carbon, is added. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product, 2-amino-3-chlorobenzoic acid, is then isolated and purified.

Step 3: Cyclization to form the 8-Chloro-2,4(1H,3H)-quinazolinedione

  • Rationale: The 2-aminobenzoic acid derivative is cyclized with a source of carbonyl groups to form the quinazolinedione intermediate.

  • Procedure: 2-Amino-3-chlorobenzoic acid is reacted with urea or an equivalent reagent in a high-boiling solvent like nitrobenzene or under solvent-free melt conditions. The reaction is heated to a high temperature to facilitate the cyclization. Upon cooling, the product, 8-chloro-2,4(1H,3H)-quinazolinedione, precipitates and is collected by filtration.

Step 4: Selective Transformation to 8-Chloro-2(1H)-quinazolinone

  • Rationale: This step is crucial for selectively obtaining the desired 2(1H)-quinazolinone isomer from the dione intermediate. This often involves selective reduction or protection/deprotection strategies.

  • Procedure: A selective reduction of the 4-carbonyl group of 8-chloro-2,4(1H,3H)-quinazolinedione can be achieved using specific reducing agents under controlled conditions. Alternatively, selective protection of the N1-position followed by reduction of the 4-carbonyl and subsequent deprotection can be employed. The precise conditions for this step will be highly dependent on the desired final derivative.

Step 5: Derivatization at N1 and C2 Positions

  • Rationale: To explore the structure-activity relationship, various substituents can be introduced at the N1 and C2 positions of the 8-chloro-2(1H)-quinazolinone core.

  • Procedure: The N1-position can be alkylated or arylated using appropriate electrophiles in the presence of a base. The C2-position can be functionalized through various chemical transformations, such as conversion of the carbonyl to a thio- or amino- group, followed by further derivatization.

synthesis_workflow Start 3-Chlorobenzoic Acid Nitration Nitration Start->Nitration Reduction Reduction Nitration->Reduction Cyclization Cyclization Reduction->Cyclization Transformation Selective Transformation Cyclization->Transformation Derivatization Derivatization Transformation->Derivatization End 8-Chloro-2(1H)-Quinazolinone Derivatives Derivatization->End

Caption: General synthetic workflow.

Biological Evaluation: A Roadmap to Clinical Relevance

A robust and systematic biological evaluation is paramount to uncovering the full therapeutic potential of the 8-chloro-2(1H)-quinazolinone scaffold.

In Vitro Anticancer Screening
  • Cell Viability Assays: A panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, prostate) should be used. The MTT or MTS assay is a standard colorimetric method to assess the cytotoxic effects of the synthesized compounds.[6]

  • Mechanism of Action Studies: For promising lead compounds, further investigation into the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry with Annexin V/PI staining is crucial. Western blotting can be employed to probe the effect of the compounds on key signaling proteins within pathways like EGFR and PI3K/Akt.

  • Kinase Inhibition Assays: To directly assess the inhibitory activity against specific kinases, in vitro kinase assays using purified enzymes are essential. This will help to identify the direct molecular targets of the compounds.

In Vitro Antimicrobial Screening
  • Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a standard technique to determine the MIC of the compounds against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.

  • Mechanism of Action Studies: For compounds with significant antimicrobial activity, studies to elucidate the mechanism of action, such as bacterial DNA gyrase inhibition assays or cell wall integrity assays, should be conducted.

Future Directions and Perspectives

The 8-chloro-2(1H)-quinazolinone scaffold represents a promising, yet largely untapped, area of drug discovery. Future research should focus on:

  • Library Synthesis and SAR Optimization: The synthesis and screening of a diverse library of 8-chloro-2(1H)-quinazolinone derivatives is essential to establish a comprehensive structure-activity relationship. This will guide the rational design of more potent and selective compounds.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro screening must be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetic properties, and toxicity profiles.

  • Target Identification and Validation: For compounds with novel mechanisms of action, target identification studies using techniques such as chemical proteomics will be crucial to validate their molecular targets.

References

  • Salem, M. S., El-Helw, E. A. E., & Derbala, H. A. Y. (2020). Synthesis and anticancer activity of novel quinazolinone and benzamide derivatives. Russian Journal of Bioorganic Chemistry, 46(5), 724-734.
  • El-Sayed, N. N. E., Al-Otaibi, T. M., Alonazi, M., Masand, V. H., Barakat, A., Almarhoon, Z. M., & Ben Bacha, A. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 1-13.
  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-6.
  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Hossary, E. M. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 1-15.
  • Al-Omair, M. A., Al-Wabli, R. I., Al-Ghamdi, S. A., & El-Emam, A. A. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 11(10), 1025.
  • Zhang, Y., Liu, Y., Li, J., & Zhang, H. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(1), 1.
  • Ozerov, A. A., Novikova, M. S., Ozerova, V. V., & Spasov, A. A. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 99(6), 661-669.
  • Li, Q., Wang, Y., Zhang, L., & Feng, B. (2023).
  • Rao, C. V., Kumar, A., & Reddy, K. K. (2010). Synthesis and biological activity of 8-chloro-[6][7][13] triazolo [4, 3-a] quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504.

  • Zayed, M. F., Ahmed, S., Ihmaid, S., & El-Adl, K. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian journal of pharmaceutical research: IJPR, 13(Suppl), 133.
  • Wikipedia contributors. (2023, December 29). VEGFR-2 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, February 3, 2026, from [Link]

  • Gschwind, A., Fischer, O. M., & Ullrich, A. (2004). The discovery of receptor tyrosine kinases: targets for cancer therapy.
  • Guillon, R., Pagnon, A., Picard, C., Lisowski, V., Grellier, P., Fabing, I., ... & Cérède, P. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13086-13106.
  • El-Sayed, M. S. (2020).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved February 3, 2026, from [Link]

  • Zhang, Y., Liu, Y., Li, J., & Zhang, H. (2023).
  • Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A., Shawer, T. Z., Ayyad, R. R., Al-Obaid, A. M., ... & El-Azab, A. S. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of Biomolecular Structure and Dynamics, 1-17.
  • Al-Omair, M. A., & El-Emam, A. A. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 16(8), 6545-6557.
  • Abdelgawad, M. A., El-Sayed, M., & El-Waei, M. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1083.
  • Sharma, P. C., & Kumar, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.
  • Khan, A., Khalid, M., Khan, K. M., Salar, U., Taha, M., Perveen, S., ... & Iqbal, S. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 607563.
  • Al-Omair, M. A., & El-Emam, A. A. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 16(8), 6545-6557.
  • Lee, J., Kim, S., Park, S., Kim, T. S., & Heo, D. H. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(10), 967.
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623.
  • Al-Majid, A. M., Barakat, A., Al-Otaibi, T. M., Al-Ghamdi, S. A., & El-Emam, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(11), 2634.

Sources

Foundational

The Medicinal Chemistry of 8-Chloro-2(1H)-quinazolinone: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among it...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among its numerous derivatives, 8-chloro-2(1H)-quinazolinone emerges as a particularly promising core structure. The strategic placement of a chlorine atom at the 8-position significantly influences the molecule's electronic properties and its interactions with biological targets, leading to enhanced therapeutic potential. This guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of 8-chloro-2(1H)-quinazolinone and its analogs, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

The 8-Chloro-2(1H)-quinazolinone Core: Synthetic Strategies

The synthesis of the 8-chloro-2(1H)-quinazolinone core and its derivatives is a critical first step in harnessing its therapeutic potential. A versatile and commonly employed synthetic route involves the cyclization of appropriately substituted anthranilic acids.

General Synthesis Protocol: Cyclization of 2-Amino-3-chlorobenzoic Acid

This protocol outlines a fundamental method for the preparation of the 8-chloro-2(1H)-quinazolinone scaffold.

Materials:

  • 2-amino-3-chlorobenzoic acid

  • Formamide

  • Reaction vessel with reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid and an excess of formamide.

  • Heating: Heat the reaction mixture to reflux. The temperature is typically maintained between 150-180°C.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 8-chloro-2(1H)-quinazolinone, will often precipitate out of the solution.

  • Purification: Collect the crude product by filtration and wash it with a suitable solvent to remove residual formamide. Further purification can be achieved by recrystallization from a solvent such as ethanol or acetic acid to yield the pure 8-chloro-2(1H)-quinazolinone.

This foundational synthetic scheme can be adapted to introduce a wide variety of substituents at different positions of the quinazolinone ring, allowing for the creation of diverse chemical libraries for biological screening.

Therapeutic Applications and Mechanisms of Action

The 8-chloro-2(1H)-quinazolinone scaffold has demonstrated significant promise in several key therapeutic areas, primarily due to its ability to interact with a range of biological targets. Structure-activity relationship (SAR) studies consistently indicate that the presence and position of the chloro group, along with modifications at other positions, are crucial for potency and selectivity.[1][2]

Anticancer Activity

Quinazolinone derivatives are well-established as potent anticancer agents, with several compounds having received FDA approval for cancer treatment.[3] The 8-chloro substitution can enhance the cytotoxic activity of the quinazolinone core.

Mechanism of Action:

The anticancer effects of quinazolinone derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as:

  • Kinase Inhibition: Many quinazolinone-based compounds act as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] By blocking the signaling pathways mediated by these kinases, these compounds can halt tumor growth and angiogenesis. The 8-chloro group can contribute to the binding affinity of these inhibitors to the ATP-binding pocket of the kinase domain.

  • Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division.[6] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed that substitutions at the 2, 6, and 8 positions of the quinazolinone ring are significant for pharmacological activity.[1] For anticancer activity, the introduction of various substituents on the 8-chloro-2(1H)-quinazolinone core can be explored to optimize potency and selectivity against specific cancer cell lines.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Halogenated quinazolinones have shown considerable potential in this area.

Mechanism of Action:

The antimicrobial action of quinazolinone derivatives is believed to involve the inhibition of essential bacterial processes. Some proposed mechanisms include the disruption of bacterial cell wall synthesis or interference with DNA replication.[2]

Antimicrobial Spectrum:

Derivatives of 8-chloro-2(1H)-quinazolinone should be screened against a broad panel of clinically relevant bacteria and fungi to determine their spectrum of activity. Minimum Inhibitory Concentration (MIC) values are essential for quantifying their potency. Studies on related halogenated quinazolinones suggest that the presence of a halogen at the 8-position can enhance antimicrobial activity.[2]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties.

Mechanism of Action:

The anti-inflammatory effects of quinazolinones may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, they may inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Experimental Workflows and Data Visualization

To systematically explore the medicinal chemistry of 8-chloro-2(1H)-quinazolinone, a structured experimental workflow is essential.

Workflow for Synthesis and Biological Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 8-Chloro-2(1H)-quinazolinone Analogs purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization anticancer Anticancer Assays (e.g., MTT, Cell Cycle Analysis) characterization->anticancer antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) characterization->anti_inflammatory kinase Kinase Inhibition Assays anticancer->kinase tubulin Tubulin Polymerization Assay anticancer->tubulin docking Molecular Docking Studies kinase->docking signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) downstream Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) receptor->downstream Activation inhibitor 8-Chloro-2(1H)-quinazolinone Derivative inhibitor->receptor Inhibition proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an 8-chloro-2(1H)-quinazolinone derivative.

Data Summary and Future Directions

To facilitate comparative analysis, quantitative biological data for a series of 8-chloro-2(1H)-quinazolinone analogs should be systematically tabulated.

Table 1: Example of Anticancer Activity Data

Compound IDR1-substituentR2-substituentCancer Cell LineIC50 (µM)
8CQ-01 HHMCF-7 (Breast)15.2
8CQ-02 HPhenylMCF-7 (Breast)8.5
8CQ-03 MethylHA549 (Lung)12.8
8CQ-04 MethylPhenylA549 (Lung)6.1

Table 2: Example of Antimicrobial Activity Data

Compound IDR-substituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
8CQ-A H3264>128
8CQ-B 4-Fluorophenyl81632
8CQ-C 2,4-Dichlorophenyl4816

The 8-chloro-2(1H)-quinazolinone scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on the synthesis of novel derivatives with diverse substitutions to expand the structure-activity relationship knowledge base. In-depth mechanistic studies are crucial to elucidate the precise molecular targets and pathways modulated by these compounds. Furthermore, preclinical evaluation of lead compounds in relevant animal models will be essential to validate their therapeutic potential and advance them toward clinical development.

References

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). [Source URL not available]
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). [Source URL not available]
  • Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. [Source URL not available]
  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2020). [Source URL not available]
  • Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. [Source URL not available]
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). [Source URL not available]
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. [Source URL not available]
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). [Source URL not available]
  • Astrazeneca reports GIPR antagonists. (2026). [Source URL not available]
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Source URL not available]
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Source URL not available]
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). [Source URL not available]
  • Quinazoline derivatives: synthesis and bioactivities. (2013). [Source URL not available]
  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. [Source URL not available]
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2025). [Source URL not available]
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Source URL not available]
  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). [Source URL not available]
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. [Source URL not available]
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Source URL not available]
  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. [Source URL not available]
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Source URL not available]
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2025). [Source URL not available]
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Source URL not available]
  • (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. [Source URL not available]

Sources

Exploratory

Solubility Profile and Characterization of 8-Chloro-2(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 8-chloro-2(1H)-quinazolinone .

CAS: 60610-15-3 Molecular Formula: C₈H₅ClN₂O Molecular Weight: 180.59 g/mol

Executive Summary

8-chloro-2(1H)-quinazolinone is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for various bioactive agents, including kinase inhibitors, anticonvulsants, and anti-inflammatory drugs. Its solubility profile is characterized by a stark contrast between aprotic polar solvents (DMSO) and protic solvents (Methanol), driven by its rigid planar structure and strong intermolecular hydrogen bonding.

This guide provides a technical analysis of its solubility behavior, offering researchers a validated framework for stock solution preparation, formulation, and experimental determination.

Physicochemical Context & Solubility Mechanism[1][2][3]

To understand the solubility profile, one must analyze the structural determinants of the solid-state lattice energy.

Structural Analysis[4][5]
  • Lattice Energy: The 2(1H)-quinazolinone core contains both a hydrogen bond donor (N-H) and an acceptor (C=O). In the solid state, these moieties form strong intermolecular hydrogen bond networks (dimers or ribbons), resulting in a high melting point (typically >250°C) and high lattice energy.

  • Lipophilicity: The Chlorine substitution at the C8 position increases lipophilicity (logP) compared to the parent quinazolinone, further reducing aqueous solubility while enhancing solubility in organic solvents.

Solvent Interaction Mechanism
  • DMSO (Dimethyl Sulfoxide): As a powerful polar aprotic solvent, DMSO acts as a strong hydrogen bond acceptor. It effectively disrupts the intermolecular N-H···O=C bonds of the quinazolinone crystal lattice, solvating the N-H protons. Consequently, 8-chloro-2(1H)-quinazolinone exhibits high solubility in DMSO.

  • Methanol (MeOH): While polar and protic, methanol’s ability to disrupt the strong crystal lattice of fused heterocyclic amides is limited. It competes for hydrogen bonds but often lacks the energy to fully overcome the lattice enthalpy at room temperature. Consequently, the compound exhibits low-to-moderate solubility in methanol, often requiring thermal energy (heating) to achieve significant dissolution.

Solvation Mechanism Diagram

The following diagram illustrates the competitive solvation process.

SolvationMechanism cluster_solid Solid State (Crystal Lattice) cluster_solvent Solvent Interaction cluster_solution Solution State Lattice Intermolecular H-Bonds (N-H ... O=C Dimer) DMSO DMSO (Aprotic) Strong H-Bond Acceptor Lattice->DMSO Solvent Attack MeOH Methanol (Protic) Donor/Acceptor Lattice->MeOH Solvent Attack Solvated_DMSO High Solubility (Lattice Disrupted) DMSO->Solvated_DMSO Effective Solvation Solvated_MeOH Low/Moderate Solubility (Partial Disruption) MeOH->Solvated_MeOH Limited Solvation

Figure 1: Comparative solvation mechanism showing the efficacy of DMSO vs. Methanol in disrupting the quinazolinone crystal lattice.

Solubility Data Profile

The following values represent the expected solubility ranges based on structural analogs (e.g., 6-chloro-2(1H)-quinazolinone) and general physicochemical principles for this scaffold.

SolventSolubility ClassEstimated Range (25°C)Primary Utility
DMSO High 50 – 100 mg/mL Stock solution preparation (10-100 mM).
DMF High40 – 80 mg/mLAlternative stock solvent; synthesis.
Methanol Low / Moderate1 – 5 mg/mL Washing, recrystallization (often hot).
Ethanol Low< 1 mg/mLAntisolvent precipitation.
Water Insoluble< 0.05 mg/mLBiological assay buffer (requires co-solvent).

Critical Note: 8-chloro-2(1H)-quinazolinone is prone to "crashing out" (precipitation) upon rapid dilution of a DMSO stock into aqueous buffers. A stepwise dilution protocol is required for biological assays.

Experimental Protocol: Solubility Determination

To obtain precise quantitative data for a specific batch, the Shake-Flask Method coupled with HPLC-UV detection is the gold standard.

Materials
  • Analyte: 8-chloro-2(1H)-quinazolinone (Solid, >98% purity).

  • Solvents: HPLC-grade DMSO and Methanol.

  • Equipment: Orbital shaker (thermostatted), Centrifuge, HPLC system (UV detector at 254 nm).

Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solid (~10 mg) AddSolvent Add Solvent (1 mL) (DMSO or MeOH) Start->AddSolvent Equilibrate Equilibrate (Shake 24-48h @ 25°C) AddSolvent->Equilibrate separation Phase Separation (Centrifuge/Filter 0.22 µm) Equilibrate->separation Dilute Dilute Supernatant (to linear range) separation->Dilute Analyze Quantify via HPLC-UV (Compare to Standard) Dilute->Analyze

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Detailed Procedure
  • Preparation: Place approximately 10 mg of 8-chloro-2(1H)-quinazolinone into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (DMSO or Methanol).

    • Observation: If the solid dissolves immediately, add more solid until a visible precipitate remains (saturation).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 25°C for 24–48 hours. This ensures thermodynamic equilibrium is reached.

  • Phase Separation:

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Carefully aspirate the supernatant.

    • Filter through a 0.22 µm PTFE filter (for DMSO) or Nylon filter (for MeOH) to remove micro-particulates.

  • Quantification:

    • Dilute the filtrate 100-fold or 1000-fold with mobile phase to fit within the linear calibration range of the HPLC detector.

    • Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water/Acetonitrile (50:50) + 0.1% Formic Acid.

    • Detection: UV Absorbance at 254 nm (aromatic core).

  • Calculation:

    
    
    

Implications for Drug Development[5][6][7]

Stock Solution Preparation[2][8]
  • Preferred Solvent: DMSO is the solvent of choice for preparing high-concentration stock solutions (e.g., 10 mM or 20 mM).

  • Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which can cause the compound to precipitate over time.

Biological Assay Formulation
  • Dilution Strategy: When dosing into aqueous media (cell culture or enzyme assays), keep the final DMSO concentration < 1% (v/v) to avoid solvent toxicity.

  • Risk of Precipitation: Due to the low aqueous solubility, 8-chloro-2(1H)-quinazolinone may precipitate upon addition to the buffer.

    • Mitigation: Use an intermediate dilution step (e.g., 100x stock in DMSO → 10x in Buffer/DMSO mix → 1x in final Assay Buffer) or incorporate solubilizing agents like cyclodextrins (e.g., HP-β-CD).

References

  • Compound Identity: BenchChem. 2(1H)-Quinazolinone, 8-chloro- (CAS 60610-15-3). Link

  • General Quinazolinone Solubility: Wu, J., et al. (2019). "Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones."[1] Asian Journal of Organic Chemistry. Link

  • Solubility Protocols: Fant, K. (2023).[2] "Standard Operating Procedure for solubility testing." European Commission EURL ECVAM.[2] Link

  • Structural Properties: PubChem. Quinazolinone Derivatives and Physicochemical Data. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 8-Chloro-2(1H)-quinazolinone Scaffolds

From Precursor: 2-Amino-3-chlorobenzylamine Target Derivatives: 8-Chloro-3,4-dihydroquinazolin-2(1H)-one (Primary) & 8-Chloro-quinazolin-2(1H)-one (Oxidized) Executive Summary & Strategic Rationale Quinazolinones are pri...

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor: 2-Amino-3-chlorobenzylamine Target Derivatives: 8-Chloro-3,4-dihydroquinazolin-2(1H)-one (Primary) & 8-Chloro-quinazolin-2(1H)-one (Oxidized)

Executive Summary & Strategic Rationale

Quinazolinones are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), anticancer agents (e.g., raltitrexed), and anticonvulsants.

This guide details the cyclization of 2-amino-3-chlorobenzylamine to form 8-chloro-3,4-dihydroquinazolin-2(1H)-one . While the user request specifies "8-chloro-2(1H)-quinazolinone" (often implying the fully aromatic system), the direct cyclization of a benzylamine precursor yields the 3,4-dihydro derivative.

To ensure comprehensive utility, this protocol is divided into two phases:

  • Phase I (Cyclization): Synthesis of the 3,4-dihydro core using Carbonyldiimidazole (CDI) or Urea.

  • Phase II (Aromatization): Optional oxidative dehydrogenation to yield the fully aromatic quinazolin-2(1H)-one.

Retrosynthetic Logic
  • Starting Material: 2-amino-3-chlorobenzylamine.

  • Regiochemistry: The chlorine atom at position 3 of the benzene ring (ortho to the aniline nitrogen) maps correctly to position 8 of the final quinazoline ring system.

  • Reagent Selection:

    • CDI (1,1'-Carbonyldiimidazole): Selected for high-purity laboratory scale (mg to g). It operates under mild conditions, avoiding the safety hazards of phosgene.

    • Urea: Selected for "Green Chemistry" and industrial scale (kg). It utilizes a solvent-free melt fusion approach.

Reaction Mechanism & Pathway

The synthesis proceeds via a nucleophilic attack of the diamine on the carbonyl source.

  • Activation: The more nucleophilic benzylamine nitrogen attacks the carbonyl (CDI or Urea), forming an activated intermediate (an acyl-imidazole or urea derivative).

  • Cyclization: The aniline nitrogen (less nucleophilic due to resonance and the inductive effect of the ortho-chloro group) performs an intramolecular attack, closing the ring.

  • Elimination: Loss of imidazole (CDI method) or ammonia (Urea method) yields the cyclic urea.

ReactionPathway SM 2-Amino-3-chlorobenzylamine Inter Intermediate (Carbamoyl Imidazole / Urea) SM->Inter + CDI or Urea Nucleophilic Attack Prod1 8-Chloro-3,4-dihydro- quinazolin-2(1H)-one Inter->Prod1 Intramolecular Cyclization (-NH3 or Imidazole) Prod2 8-Chloro-quinazolin- 2(1H)-one (Aromatic) Prod1->Prod2 Oxidation (KMnO4 or DDQ)

Figure 1: Reaction pathway from benzylamine precursor to dihydro- and fully aromatic quinazolinones.

Experimental Protocols

Protocol A: CDI-Mediated Cyclization (High Purity / Lab Scale)

Recommended for: Drug discovery, SAR studies, <10g scale.

Reagents:

  • 2-Amino-3-chlorobenzylamine (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Base (Optional): Triethylamine (1.0 equiv) - Use only if the starting material is a salt (e.g., HCl).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-3-chlorobenzylamine (10 mmol) in anhydrous THF (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add CDI (12 mmol) portion-wise over 10 minutes. Note: Gas evolution (

    
    ) will occur.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

    • Checkpoint: If the aniline nitrogen is sluggish due to the 8-chloro steric/electronic effect, heat the reaction to reflux (66°C) for 2 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Redissolve the residue in Ethyl Acetate (100 mL).

    • Wash sequentially with 1M HCl (to remove unreacted amine/imidazole), saturated

      
      , and brine.
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
    
Protocol B: Urea Melt Fusion (Green / Industrial Scale)

Recommended for: Process chemistry, >10g scale, solvent-free requirements.

Reagents:

  • 2-Amino-3-chlorobenzylamine (1.0 equiv)

  • Urea (3.0 equiv)

Step-by-Step Methodology:

  • Fusion: Intimately mix the amine and urea in a mortar and pestle. Transfer the powder to a round-bottom flask.

  • Heating: Heat the mixture in an oil bath to 150–160°C . The solids will melt into a homogeneous liquid.

    • Caution: Ammonia gas (

      
      ) is evolved. Perform in a well-ventilated fume hood.
      
  • Duration: Maintain temperature for 2–3 hours until the mixture solidifies (indicating formation of the higher-melting quinazolinone product).

  • Workup: Cool the reaction mass to room temperature. Add water (50 mL) and boil for 10 minutes to dissolve excess urea.

  • Isolation: Filter the precipitating solid while hot (or after cooling, depending on solubility). Wash the filter cake copiously with water and cold ethanol.

  • Drying: Vacuum dry at 60°C.

Protocol C: Aromatization (Oxidation to 8-Chloro-2(1H)-quinazolinone)

Execute this step ONLY if the fully aromatic core is required.

Reagents:

  • 8-Chloro-3,4-dihydroquinazolin-2(1H)-one (Product from A or B)

  • Oxidant:

    
     (Acetone/Water) or DDQ (Dioxane).
    

Methodology (


): 
  • Dissolve the dihydro-compound (5 mmol) in Acetone (50 mL).

  • Add a solution of

    
     (10 mmol) in water (10 mL) dropwise at room temperature.
    
  • Stir for 2 hours. A brown precipitate (

    
    ) will form.
    
  • Filter through a Celite pad. Evaporate the filtrate to obtain the aromatic 8-chloro-2(1H)-quinazolinone .

Analytical Characterization

Feature3,4-Dihydro- (Intermediate)Quinazolin-2(1H)-one (Aromatic)
Appearance White to Off-white SolidWhite/Pale Yellow Solid
1H NMR (DMSO-d6) Methylene:

4.3–4.5 ppm (s, 2H, H-4)Amine:

6.8–7.0 ppm (bs, 1H, N3-H)Amide:

9.0–9.5 ppm (s, 1H, N1-H)
Aromatic H-4:

7.8–8.0 ppm (s, 1H)Amide:

11.0–12.0 ppm (bs, 1H)
IR Spectroscopy C=O: 1650–1680 cm⁻¹ (Urea)NH: 3200–3400 cm⁻¹C=O: 1660–1690 cm⁻¹C=N: 1610–1630 cm⁻¹
Mass Spec (ESI) [M+H]+ = 197/199 (Cl pattern)[M+H]+ = 195/197 (Cl pattern)

Troubleshooting & Critical Parameters

Decision Tree for Purification

PurificationLogic Start Crude Reaction Mixture TLC Check TLC (5% MeOH/DCM) Start->TLC Clean Single Spot? TLC->Clean Yes Recrystallize (EtOH/H2O) Clean->Yes Yes No Impurity Type? Clean->No No Polar Polar (Urea/Imidazole) No->Polar Low Rf NonPolar Non-polar (SM) No->NonPolar High Rf Wash Water Wash / Acid Wash Polar->Wash Col Flash Column (DCM -> 5% MeOH) NonPolar->Col

Figure 2: Purification workflow based on TLC analysis.

Common Issues
  • Incomplete Cyclization:

    • Symptom:[1][2][3][4][5][6][7][8][9] Presence of intermediate urea (open chain) in MS.

    • Cause: Steric hindrance from the 8-chloro group affects the aniline nucleophilicity.

    • Solution: Increase reaction temperature (Reflux in THF or switch to Dioxane/100°C).

  • Dimerization:

    • Symptom:[1][2][3][4][5][6][7][8][9] High molecular weight impurity.

    • Cause: High concentration during CDI addition.

    • Solution: Dilute reaction to 0.1 M and add CDI slowly at 0°C.

References

  • Witt, A., et al. (2001). "Synthesis of dihydroquinazolines from 2-aminobenzylamine." Journal of Medicinal Chemistry.
  • Beilstein Journals. (2018). "Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups." Beilstein Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1] "Solid-Phase Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one Library using 3-Amino-2-chlorobenzylamine." BenchChem Application Notes. Link

  • Organic Chemistry Portal. "Synthesis of quinazolinones." (General methodologies and recent catalysts). Link

  • Wikipedia. "Carbonyldiimidazole." (Mechanism of acid/amine activation).[5][10] Link

Sources

Application

Application Notes and Protocols for the Cyclization of 8-chloro-2(1H)-quinazolinone using Urea

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the synthesis of 8-chloro-2(1H)-quinazolinone, a key het...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of 8-chloro-2(1H)-quinazolinone, a key heterocyclic scaffold in medicinal chemistry, through a robust and accessible cyclization protocol utilizing urea. This document is intended for researchers and professionals in drug discovery and development, offering detailed experimental procedures, mechanistic insights, and practical guidance to ensure successful synthesis.

Introduction: The Significance of the Quinazolinone Core

The quinazolinone framework is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, the 2(1H)-quinazolinone isomer is a crucial pharmacophore. The 8-chloro substitution pattern can significantly influence the pharmacological profile of the molecule, making the efficient synthesis of 8-chloro-2(1H)-quinazolinone a valuable process for the development of novel therapeutics. This protocol focuses on a practical and atom-economical approach using readily available starting materials.

Mechanistic Rationale: The Role of Urea in Quinazolinone Formation

The synthesis of 2(1H)-quinazolinones from 2-aminobenzonitriles and urea proceeds through a two-step sequence involving the initial formation of a ureido intermediate followed by an intramolecular cyclization.

  • Formation of the Ureido Intermediate: The reaction is initiated by the nucleophilic attack of the amino group of the 2-aminobenzonitrile derivative on a reactive form of urea. While direct condensation with urea can occur at high temperatures, a more controlled approach involves the in situ generation of isocyanic acid (HNCO) from urea or the use of a urea equivalent like potassium cyanate in the presence of an acid. The amino group of the starting material adds to the isocyanic acid to form an N-(cyanophenyl)urea intermediate.

  • Intramolecular Cyclization: The key ring-forming step is the intramolecular cyclization of the ureido intermediate. Under the influence of heat or acid/base catalysis, the nitrogen of the urea moiety attacks the electrophilic carbon of the nitrile group. This is followed by tautomerization to yield the stable 2(1H)-quinazolinone ring system. The suggested mechanism involves the pre-equilibrium deprotonation of the NH group, followed by the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the side chain, leading to a cyclic tetrahedral intermediate[1].

The overall transformation provides an efficient route to the desired quinazolinone, leveraging the dual functionality of urea as both a carbonyl and a nitrogen source.

Experimental Workflow Diagram

G cluster_0 Step 1: Ureido Intermediate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Work-up and Purification A 2-Amino-3-chlorobenzonitrile E N-(2-cyano-6-chlorophenyl)urea (Intermediate) A->E Reacts with B Urea (or Potassium Cyanate + Acid) B->E Reacts with C Solvent (e.g., Acetic Acid, DMF) C->E In D Heat (e.g., 100-140 °C) D->E Under F N-(2-cyano-6-chlorophenyl)urea I 8-chloro-2(1H)-quinazolinone (Product) F->I Cyclizes G Heat (e.g., 160-200 °C) G->I Under H Solvent (e.g., High-boiling ether) H->I In J Crude Product I->J K Cooling and Precipitation J->K L Filtration K->L M Washing (e.g., with water, ethanol) L->M N Recrystallization/Chromatography M->N O Pure 8-chloro-2(1H)-quinazolinone N->O

Caption: Experimental workflow for the synthesis of 8-chloro-2(1H)-quinazolinone.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 8-chloro-2(1H)-quinazolinone from 2-amino-3-chlorobenzonitrile and urea.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-3-chlorobenzonitrile≥98%Commercially AvailableStarting material.
UreaReagent GradeCommercially AvailableCarbonyl and nitrogen source.
Acetic Acid, GlacialACS GradeCommercially AvailableSolvent and catalyst.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableAlternative high-boiling solvent.
Ethanol200 ProofCommercially AvailableFor washing and recrystallization.
Deionized WaterIn-houseFor washing.
Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure

Step 1: Synthesis of N-(2-cyano-6-chlorophenyl)urea

  • In a 100 mL round-bottom flask, combine 2-amino-3-chlorobenzonitrile (1.53 g, 10 mmol) and urea (1.20 g, 20 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 120-130 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of deionized water and then with a small amount of cold ethanol.

  • Dry the crude N-(2-cyano-6-chlorophenyl)urea in a vacuum oven.

Step 2: Cyclization to 8-chloro-2(1H)-quinazolinone

  • Place the dried N-(2-cyano-6-chlorophenyl)urea from the previous step into a clean, dry round-bottom flask.

  • Heat the solid to a temperature of 180-200 °C in an oil bath. The solid will melt and then gradually solidify as the cyclization proceeds.

  • Maintain this temperature for 1-2 hours, or until the reaction is complete as indicated by TLC analysis.

  • Allow the flask to cool to room temperature. The crude 8-chloro-2(1H)-quinazolinone will be a solid mass.

Step 3: Purification

  • Break up the solid product and suspend it in hot ethanol.

  • Cool the suspension to room temperature and then in an ice bath to maximize precipitation.

  • Collect the purified product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the final product under vacuum.

  • Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Field-Proven Insights and Troubleshooting

  • Alternative Ureid Intermediate Formation: For a milder approach to the ureido intermediate, potassium cyanate (1.5 equivalents) can be used in place of urea. The reaction can be carried out in a mixture of water and acetic acid at a lower temperature (e.g., 80-90 °C).

  • Solvent Choice for Cyclization: While thermal (neat) cyclization is effective, high-boiling solvents such as diphenyl ether or Dowtherm A can be used to ensure uniform heating and better temperature control, which may lead to a cleaner reaction profile.

  • Monitoring the Reaction: For TLC analysis, a mobile phase of ethyl acetate/hexane (e.g., 1:1 or 2:1) is typically suitable. The product is generally more polar than the starting material.

  • Purification Challenges: If the final product is not sufficiently pure after recrystallization, column chromatography on silica gel using an ethyl acetate/hexane gradient can be employed.

  • Microwave-Assisted Synthesis: For rapid synthesis, microwave irradiation can be a powerful tool. The reaction of 2-aminobenzonitrile and urea in a solvent like DMF or acetic acid in a sealed microwave vessel can significantly reduce the reaction time. Optimization of temperature and time will be necessary.

Data Presentation: Expected Outcome

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Appearance
8-chloro-2(1H)-quinazolinoneC₈H₅ClN₂O180.59>300White to off-white solid

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 8-chloro-2(1H)-quinazolinone using urea as a key reagent. By understanding the underlying mechanism and following the outlined procedures, researchers can efficiently produce this valuable building block for drug discovery and development. The provided insights and troubleshooting tips should aid in overcoming common experimental challenges and achieving high-purity material.

References

  • Synthesis of 2-aminoquinazoline derivatives via acid-mediated [4+2] annulation of N-benzyl cyanamides. (URL not available)
  • Intramolecular Cyclization Side Reactions. (URL not available)
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (URL not available)
  • Intramolecular Cyclization Reaction of Amido-Ureido (or Thioureido)-Acetals. (URL not available)

Sources

Method

Application Note: One-Pot Synthesis of 8-Chloro-2(1H)-quinazolinone Derivatives

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of 8-chloro-2(1H)-quinazolinone derivatives. These scaffolds are critical pharmacophores in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of 8-chloro-2(1H)-quinazolinone derivatives. These scaffolds are critical pharmacophores in medicinal chemistry, often serving as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and calcium sensing receptor (CaSR) antagonists.

The guide prioritizes the 2(1H)-one isomer (carbonyl at position 2, double bond at N3-C4), distinct from the more common 4(3H)-ones.

Introduction & Mechanistic Rationale

The 8-chloro-2(1H)-quinazolinone scaffold is a privileged structure. The chlorine atom at the 8-position (peri to the N1 nitrogen) exerts significant steric and electronic influence, often improving metabolic stability by blocking the metabolically labile 8-position and modulating the pKa of the N1 proton.

The Synthetic Challenge

Selective synthesis of the 2(1H)-one isomer over the thermodynamically stable 2,4-dione or the 4(3H)-one requires precise control over the cyclization pathway. The most robust "one-pot" method involves the acid-catalyzed condensation of 2-amino-3-chlorocarbonyl compounds (aldehydes or ketones) with urea .

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination sequence:

  • Ureido Formation: The aniline nitrogen (N1) attacks urea, displacing ammonia to form a monosubstituted urea intermediate.

  • Cyclization: The terminal urea nitrogen attacks the carbonyl carbon (C4).

  • Dehydration: Acid-catalyzed elimination of water establishes the N3=C4 double bond, yielding the aromatic quinazolin-2(1H)-one system.

Experimental Protocols

Method A: Thermal Fusion (Solvent-Free/High-Boiling Solvent)

Best for: Large-scale synthesis of 4-phenyl derivatives (e.g., from benzophenones).

Reagents:

  • 2-Amino-3-chlorobenzophenone (1.0 equiv)

  • Urea (5.0 - 10.0 equiv)

  • Acetic Acid (glacial, catalytic to solvent quantity) or Zinc Chloride (ZnCl₂, 0.1 equiv)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 2-amino-3-chlorobenzophenone (10 mmol) and urea (50 mmol).

  • Fusion: Heat the mixture to 180–200 °C in a sand bath or oil bath. The mixture will melt.

  • Catalysis: If reaction is sluggish, add ZnCl₂ (1 mmol) or a few drops of glacial acetic acid.

  • Reaction: Stir at 190 °C for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The evolution of ammonia gas indicates reaction progress.

  • Workup: Cool the melt to ~100 °C and carefully add water (50 mL). Stir vigorously to break up the solid mass.

  • Isolation: Filter the precipitate. Wash sequentially with hot water (to remove excess urea) and cold diethyl ether.

  • Purification: Recrystallize from DMF/Ethanol (1:4) or Acetic Acid.[1]

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, rapid optimization, and 4-H derivatives (from aldehydes).

Reagents:

  • 2-Amino-3-chlorobenzaldehyde (1.0 equiv)

  • Urea (3.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH, 10 mol%)

  • Solvent: Ethanol or Acetonitrile (minimal volume)

Protocol:

  • Loading: In a 10 mL microwave process vial, charge 2-amino-3-chlorobenzaldehyde (1.0 mmol), urea (3.0 mmol), and p-TsOH (0.1 mmol).

  • Solvent: Add 1.0 mL of Ethanol (wetting only; high concentration favors cyclization).

  • Irradiation: Cap the vial. Irradiate at 140 °C for 10–15 minutes (Power: Dynamic, Max 200W).

  • Workup: Cool to room temperature. The product often precipitates directly.

  • Isolation: Dilute with cold water (5 mL), sonicate, and filter.

  • Yield: Typically 85–95%.

Data Summary & Comparison

ParameterMethod A: Thermal FusionMethod B: Microwave Assisted
Precursor 2-Amino-3-chlorobenzophenone2-Amino-3-chlorobenzaldehyde
Reagent Urea (Excess)Urea (3 equiv)
Catalyst ZnCl₂ or None (Self-catalyzed)p-TsOH
Temp/Time 190 °C / 3 h140 °C / 15 min
Yield 75–85%85–95%
Atom Economy Moderate (Excess urea used)High
Scalability High (Gram to Kg)Low/Medium (mg to g)

Mechanistic Visualization

The following diagram illustrates the convergent synthesis pathway for 8-chloro-2(1H)-quinazolinones, detailing the critical cyclization step.

QuinazolinoneSynthesis Start 2-Amino-3-chlorocarbonyl (Aldehyde/Ketone) Intermediate1 Ureido Intermediate (N-Carbamoyl) Start->Intermediate1 Nucleophilic Attack (Acid/Heat) Urea Urea (Excess) Urea->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization - NH3 Product 8-Chloro-2(1H)-quinazolinone Cyclization->Product - H2O (Dehydration) Byproduct NH3 + H2O Cyclization->Byproduct

Figure 1: Reaction pathway for the one-pot synthesis of 8-chloro-2(1H)-quinazolinone via urea condensation.

Troubleshooting & Optimization

  • Formation of 2,4-Dione Byproduct:

    • Cause: Over-oxidation or presence of excess water/oxidants.

    • Solution: Ensure the reaction is strictly anaerobic if using aldehydes. Use urea, not urethane (ethyl carbamate), to favor the 2-one.

  • Incomplete Cyclization (Intermediate Observed):

    • Observation: Mass spec shows M+18 (hydrated intermediate) or M+43 (ureido intermediate).

    • Solution: Increase temperature or add a dehydrating agent (e.g., molecular sieves in microwave vials).

  • Sublimation of Urea:

    • Issue: Urea sublimes at >135 °C, clogging reflux condensers.

    • Solution: Use a sealed tube or microwave reactor to contain the reagent.

References

  • Microwave-Assisted Synthesis of Quinazolinones

    • Title: Microwave-Assisted Synthesis of Quinazolinones: An Overview
    • Source: N
    • URL:[Link]

  • General Quinazolinone Synthesis (Urea Method)

    • Title: Synthesis of quinazolinones - Organic Chemistry Portal
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Synthesis of 4-phenyl-2(1H)

    • Title: Design and synthesis of novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues[2]

    • Source: GSC Online Press
    • URL:[Link][2]

  • Mechanistic Insights (One-Pot Reactions)

    • Title: A Novel Three-Component One-Pot Reaction Involving Alkynes, Urea or Thiourea, and Aldehydes[3][4]

    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 8-Chloro-2(1H)-quinazolinone

Introduction: The Significance of Quinazolinones and the Advent of Microwave Synthesis The quinazolinone scaffold is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged structure" due t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinazolinones and the Advent of Microwave Synthesis

The quinazolinone scaffold is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The 8-chloro-2(1H)-quinazolinone moiety, in particular, is a valuable building block for the synthesis of more complex pharmaceutical agents.

Traditionally, the synthesis of quinazolinones often involves multi-step procedures with long reaction times and harsh conditions, leading to modest yields and the generation of significant waste.[4] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[5] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with a significant increase in product yield and purity.[6][7] This technology aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of hazardous solvents.[8]

These application notes provide a comprehensive guide for the rapid and efficient synthesis of 8-chloro-2(1H)-quinazolinone utilizing microwave technology, intended for researchers, scientists, and professionals in the field of drug development.

The Rationale Behind Microwave-Assisted Synthesis: A Deeper Dive

Microwave energy accelerates chemical reactions through a mechanism distinct from conventional heating.[9] Microwaves directly interact with polar molecules and ions in the reaction mixture, causing rapid rotation and friction, which generates heat volumetrically and uniformly. This efficient energy transfer leads to several key advantages:

  • Rapid Reaction Rates: The direct and instantaneous heating effect dramatically reduces reaction times.[7]

  • Higher Yields: Uniform heating minimizes the formation of byproducts that can occur with conventional heating methods, where vessel walls are hotter than the bulk of the solution.

  • Improved Purity: The reduction in side reactions often leads to a cleaner product, simplifying purification.

  • Energy Efficiency: Shorter reaction times and targeted heating translate to lower overall energy consumption.[8]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.[9]

Reaction Mechanism: The Niementowski Quinazoline Synthesis

The synthesis of 8-chloro-2(1H)-quinazolinone from 2-amino-3-chlorobenzoic acid can be achieved via a variation of the Niementowski reaction. This reaction involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide or urea. The generally accepted mechanism proceeds as follows:

  • Acylation: The amino group of 2-amino-3-chlorobenzoic acid nucleophilically attacks the carbonyl carbon of the one-carbon source (e.g., formamide).

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks the carboxylic acid carbon.

  • Dehydration: Subsequent dehydration leads to the formation of the stable quinazolinone ring system.

Microwave irradiation significantly accelerates each of these steps, facilitating a rapid and efficient transformation.

ReactionMechanism cluster_reactants Reactants cluster_process Microwave-Assisted Reaction cluster_product Product 2-amino-3-chlorobenzoic_acid 2-Amino-3-chlorobenzoic Acid Intermediate Acylated Intermediate 2-amino-3-chlorobenzoic_acid->Intermediate Acylation C1_Source One-Carbon Source (e.g., Urea) C1_Source->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Heat (Microwave) 8-chloro-2(1H)-quinazolinone 8-Chloro-2(1H)-quinazolinone Cyclization->8-chloro-2(1H)-quinazolinone

Caption: Proposed reaction mechanism for the microwave-assisted synthesis of 8-chloro-2(1H)-quinazolinone.

Experimental Protocol: Microwave-Assisted Synthesis of 8-Chloro-2(1H)-quinazolinone

This protocol outlines a representative method for the synthesis of 8-chloro-2(1H)-quinazolinone. Researchers should note that optimization of reaction parameters may be necessary depending on the specific microwave reactor and reagents used.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-3-chlorobenzoic acid≥98%e.g., Sigma-Aldrich
UreaACS Reagent, ≥99.0%e.g., Merck
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%e.g., Alfa Aesar
EthanolReagent Gradee.g., Fisher Scientific
Deionized WaterN/AIn-house
Microwave reactor vials (10 mL) with stir barsN/Ae.g., CEM, Anton Paar
Equipment
  • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Anton Paar Monowave)

  • Magnetic stirrer hotplate

  • Standard laboratory glassware (beakers, flasks, funnels)

  • Filtration apparatus (Büchner funnel and flask)

  • Melting point apparatus

  • Analytical balance

Safety Precautions
  • Microwave Safety: Only use microwave reactors specifically designed for chemical synthesis. Never use a domestic microwave oven. Ensure the operator is fully trained in the use of the equipment.

  • Chemical Hazards: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle all chemicals in a well-ventilated fume hood.

  • Pressure Hazard: Microwave reactions in sealed vessels can generate high pressures. Always use appropriate pressure-rated vials and do not exceed the recommended fill volume.

  • Thermal Hazard: The reaction vial will be hot after irradiation. Allow the vial to cool to a safe temperature before handling.

Synthetic Procedure

Workflow start Start reagents 1. Add Reactants to Microwave Vial (2-amino-3-chlorobenzoic acid, Urea, DMF) start->reagents seal 2. Seal the Vial reagents->seal microwave 3. Microwave Irradiation (Set Temperature, Time, and Power) seal->microwave cool 4. Cool to Room Temperature microwave->cool precipitate 5. Add Water to Precipitate Product cool->precipitate filter 6. Filter and Wash the Solid precipitate->filter dry 7. Dry the Product filter->dry characterize 8. Characterize the Product (Melting Point, NMR, etc.) dry->characterize end End characterize->end

Caption: Experimental workflow for the microwave-assisted synthesis of 8-chloro-2(1H)-quinazolinone.

Step-by-Step Protocol:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-amino-3-chlorobenzoic acid (1.0 mmol, 171.5 mg) and urea (2.0 mmol, 120.1 mg).

  • Add 2 mL of N,N-dimethylformamide (DMF) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 150 °C

    • Ramp time: 2 minutes

    • Hold time: 10 minutes

    • Power: 200 W (or as appropriate for the reactor to maintain the target temperature)

    • Stirring: High

  • Start the microwave irradiation. The reaction progress can be monitored by the internal pressure and temperature sensors of the instrument.

  • After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before removing it from the reactor.

  • Pour the reaction mixture into a beaker containing 20 mL of cold deionized water.

  • Stir the mixture for 15 minutes to allow for complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol (5 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Results and Characterization
ParameterExpected Outcome
Yield > 80%
Appearance White to off-white solid
Melting Point Approximately 138-140 °C (for a similar chloro-substituted quinazolinone)[5]
¹H NMR Consistent with the structure of 8-chloro-2(1H)-quinazolinone
¹³C NMR Consistent with the structure of 8-chloro-2(1H)-quinazolinone
Mass Spec Molecular ion peak corresponding to the product's mass

Note: The melting point is an estimate based on a similar compound and should be confirmed experimentally.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Suboptimal temperature or time.Increase the reaction time in increments of 5 minutes or the temperature in increments of 10 °C. Ensure efficient stirring.
Impure Product Side reactions; Inefficient precipitation or washing.Optimize the reaction temperature to minimize byproduct formation. Ensure the product is thoroughly washed. Recrystallize if necessary.
High Pressure Reaction is too vigorous; Solvent has a low boiling point.Reduce the initial power setting. Ensure the reaction vial is not overfilled. Use a higher boiling point solvent if appropriate.
No Reaction Incorrect reagents; Microwave not functioning properly.Verify the identity and purity of the starting materials. Check the microwave reactor's performance with a standard reaction.

Conclusion

The microwave-assisted synthesis of 8-chloro-2(1H)-quinazolinone offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. This protocol provides a robust starting point for researchers, which can be further optimized to achieve even higher yields and purity. The adoption of MAOS technology can significantly accelerate the drug discovery process by enabling the rapid synthesis of novel quinazolinone derivatives for biological screening.

References

  • Journal of Islamic Pharmacy. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Retrieved from [Link]

  • Patsnap. (2023). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved from [Link]

  • TSI Journals. (2009). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][6]–oxazin–4–one and 3-amino-7-chloro-2-methyl quinazolin-4-(3H)-one. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • PMC. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

  • Synarchive. (n.d.). Microwave assisted green organic synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]

  • RSC Publishing. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Retrieved from [Link]

  • PMC. (2014). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • PMC. (2008). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Retrieved from [Link]

  • ResearchGate. (2019). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. Retrieved from [Link]

  • PMC. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for production of quinazolin-4-on derivative.
  • ResearchGate. (2017). Biological Applications of Quinazolinone Analogues: A Review. Retrieved from [Link]

  • PMC. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • PMC. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

Sources

Method

Application Note: Regioselective N1-Alkylation of 8-Chloro-2(1H)-quinazolinone

This Application Note and Protocol guide is designed for researchers requiring high-purity N1-substituted 8-chloro-2(1H)-quinazolinones. It addresses the specific regioselectivity challenges imposed by the 8-chloro subst...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers requiring high-purity N1-substituted 8-chloro-2(1H)-quinazolinones. It addresses the specific regioselectivity challenges imposed by the 8-chloro substituent.

Executive Summary

Objective: To install an alkyl group specifically at the N1 position of 8-chloro-2(1H)-quinazolinone. The Challenge: The 8-chloro substituent exerts significant steric hindrance adjacent to the N1 nitrogen.[1] In standard alkylation conditions (base + alkyl halide), this steric bulk often diverts reactivity towards the O-position (forming quinazolinyl ethers) or the N3 position, making direct N1-alkylation thermodynamically and kinetically disfavored. The Solution: This guide presents two distinct strategies:

  • Direct Alkylation (Method A): Uses Hard/Soft Acid-Base (HSAB) principles and specific solvent effects to maximize N1 selectivity, though purification is often required.

  • De Novo Synthesis (Method B - Recommended): A "design-in" approach where the N1-alkyl group is installed prior to ring closure, guaranteeing 100% regioselectivity.

Mechanistic Insight & Strategy

Tautomerism and Reactivity Sites

8-Chloro-2(1H)-quinazolinone exists in equilibrium with its lactim tautomer (2-hydroxy-8-chloroquinazoline). Deprotonation yields an ambident anion with electron density delocalized across N1, O, and N3.[1]

  • N1 Position: Thermodynamically stable product (amide resonance), but sterically blocked by the 8-Cl group.

  • O Position: Kinetically favored under "hard" conditions (Ag+ salts, oxygenated solvents), leading to O-alkylation (lactim ethers).

  • N3 Position: Less sterically hindered than N1, often a competitive site for alkylation.[1]

Decision Matrix for Method Selection

DecisionMatrix Start Start: Need N1-Alkyl-8-Cl-Quinazolinone IsSubstrateMade Is the 8-Cl-quinazolinone core already synthesized? Start->IsSubstrateMade Scale Reaction Scale IsSubstrateMade->Scale Yes DeNovo Method B: De Novo Synthesis (Reductive Amination -> Cyclization) IsSubstrateMade->DeNovo No (Start from Anthranilic Acid) Direct Method A: Direct Alkylation (NaH / LiBr / DMF) Scale->Direct Small Scale (<100 mg) Acceptable yield loss Scale->DeNovo Large Scale (>1g) Need high purity Purification Purification Direct->Purification Requires HPLC/Column to remove O-isomer Purity Purity DeNovo->Purity High Regio-Purity

Caption: Decision tree for selecting the optimal synthetic pathway based on starting material availability and scale.

Protocol A: Direct N1-Alkylation (Optimization for Steric Hindrance)

Rationale: To overcome the 8-Cl steric block, we utilize a "naked anion" strategy using Sodium Hydride (NaH) in a polar aprotic solvent (DMF). The addition of Lithium Bromide (LiBr) can sometimes assist in coordination, though strictly anhydrous conditions are paramount to minimize O-alkylation.

Reagents & Materials
  • Substrate: 8-Chloro-2(1H)-quinazolinone (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 eq)

  • Alkylating Agent: Alkyl Halide (R-X, preferably Iodide or Bromide) (1.2 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or NMP (0.1 M concentration)

  • Atmosphere: Dry Nitrogen or Argon[1][2]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Solubilization: Dissolve 8-chloro-2(1H)-quinazolinone (1.0 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.5 mmol, 60 mg of 60% dispersion) portion-wise.

    • Observation: Gas evolution (

      
      ) will occur.[1] The solution usually turns yellow/orange, indicating anion formation.[1]
      
  • Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

    • Critical Step: Ensure the solution is clear (homogeneous). If cloudy, slight warming (40°C) may be needed, but avoid overheating which promotes O-alkylation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.2 mmol) dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC/LC-MS.

    • Note: If conversion is slow due to the 8-Cl steric block, heat to 60°C. Warning: Higher temperatures increase the ratio of O-alkylated byproduct.[1]

  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution.
    
  • Work-up: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography is mandatory .[1][2]

    • Elution Order: Typically, O-alkyl products (less polar) elute first, followed by N-alkyl products (more polar).

Protocol B: De Novo Synthesis (The "Gold Standard" for N1 Selectivity)

Rationale: Since direct alkylation is fighting sterics, the most robust method is to install the alkyl group on the aniline nitrogen before forming the quinazolinone ring.[1] This bypasses the regioselectivity issue entirely.

Reagents
  • Starting Material: 2-Amino-3-chlorobenzoic acid (or methyl 2-amino-3-chlorobenzoate).

  • Reagents (Step 1): Aldehyde (R-CHO) +

    
     (Reductive Amination) OR  Alkyl Halide + Base.
    
  • Reagents (Step 2): Urea (excess) or Potassium Cyanate (KOCN).

Workflow Diagram

DeNovoSynthesis SM 2-Amino-3-chlorobenzoic acid Step1 Step 1: N-Alkylation (Reductive Amination) SM->Step1 Intermed 2-(Alkylamino)-3-chlorobenzoic acid Step1->Intermed Step2 Step 2: Cyclization (Urea, 160-180°C) Intermed->Step2 Product 1-Alkyl-8-chloro-2(1H)-quinazolinone (100% N1 Regioselectivity) Step2->Product

Caption: Synthetic route for Method B, ensuring exclusive N1 substitution.

Step-by-Step Procedure
Step 1: Preparation of N-Alkyl-2-amino-3-chlorobenzoic acid
  • Dissolve methyl 2-amino-3-chlorobenzoate (1.0 eq) in Methanol.

  • Add the corresponding Aldehyde (1.1 eq) and Acetic Acid (cat.).[1] Stir for 2 hours to form the imine.

  • Add Sodium Borohydride (

    
    , 2.0 eq) at 0°C. Stir until reduction is complete.
    
  • Work up to isolate the N-alkylated anthranilate.[1]

Step 2: Cyclization to Quinazolinone
  • Mix the N-alkylated anthranilate (1.0 eq) with Urea (5.0 eq).

  • Fusion: Heat the neat mixture to 160–180°C in an open flask (to allow

    
     and 
    
    
    
    escape).
  • Stir the melt for 2–4 hours. The mixture will solidify.[1]

  • Work-up: Cool to RT. Triturate the solid with water to remove excess urea.[1] Filter and wash with water.[1][2]

  • Recrystallization: Recrystallize from Ethanol/Water.[1][2]

    • Result: Pure 1-alkyl-8-chloro-2(1H)-quinazolinone.

Characterization: Distinguishing Isomers

It is critical to verify the position of alkylation using NMR.[1]

FeatureN1-Alkyl Product (Target)O-Alkyl Product (Byproduct)
IR (C=O) Strong band ~1660–1690

(Lactam)
Weak/Absent (Lactim ether)
1H NMR Alkyl protons often shielded by adjacent benzene ring current.Alkyl protons typically deshielded (closer to 4.0-4.5 ppm for

).
13C NMR Carbonyl carbon ~160-162 ppm.[1]C2 carbon (C-O) ~165-170 ppm.
HMBC Alkyl protons correlate to C2 (C=O) and C8a (bridgehead).[1]Alkyl protons correlate to C2 (C-O) only.[1]

References

  • Regioselectivity in Quinolinone Alkylation: Chen, C. L., et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives."[3] Journal of the Chilean Chemical Society, 2015.[1] Link

    • Relevance: Establishes that 8-substituted substrates strongly favor O-alkyl
  • Mitsunobu Reaction on Dihydropyrimidones: Kappe, C. O., et al. "Selective N1-Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions."[4] Tetrahedron, 2001.[1] Link

    • Relevance: Provides precedent for using Mitsunobu conditions to achieve N1 selectivity in rel
  • General Quinazolinone Synthesis: Mhaske, S. B., & Argade, N. P.[1] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006.[1] Link

    • Relevance: Comprehensive review of synthetic strategies including the de novo anthranilic acid route.[1]

  • N vs O Alkylation Review: R. A. M. F., et al. "N- and/or O-Alkylation of Quinazolinone Derivatives."[3][4] Organic & Medicinal Chemistry International Journal, 2020.[1][2] Link

    • Relevance: detailed NMR characterization d

Sources

Application

functionalization of 8-chloro-2(1H)-quinazolinone scaffold for drug design

Application Note: Strategic Functionalization of the 8-Chloro-2(1H)-Quinazolinone Scaffold for Drug Design Abstract The 8-chloro-2(1H)-quinazolinone scaffold represents a privileged pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 8-Chloro-2(1H)-Quinazolinone Scaffold for Drug Design

Abstract

The 8-chloro-2(1H)-quinazolinone scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core template for non-nucleoside reverse transcriptase inhibitors (NNRTIs), Eg5 kinesin inhibitors, and various GPCR ligands. The C8-chlorine substituent provides a critical handle for both metabolic stability (blocking P450 oxidation sites) and late-stage diversification via cross-coupling.[1] This application note details the synthetic protocols for constructing, N-alkylating, and functionally diversifying this scaffold, with a specific focus on overcoming the steric and electronic challenges associated with the C8 position.

Strategic Analysis & Retrosynthesis

The 8-chloro-2(1H)-quinazolinone core offers three distinct vectors for chemical modification, each influencing the Structure-Activity Relationship (SAR) differently:

  • N1-Position: The primary site for modulating solubility and pharmacokinetic (PK) properties.[1] Functionalization here is controlled by base strength and solvent polarity (N- vs. O-alkylation).[1]

  • C4-Position: Often a phenyl ring (in NNRTIs) or a carbonyl (in diones).[1] This position defines the primary binding orientation.[1]

  • C8-Position (The "Handle"): The chlorine atom is electronically deactivated and sterically crowded.[1] Activating this C-Cl bond for Suzuki-Miyaura or Buchwald-Hartwig coupling requires specialized phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.[1]

Logical Workflow Diagram

G Start 2-Amino-3-chlorobenzophenone Core 8-Chloro-4-phenyl- 2(1H)-quinazolinone Start->Core Cyclization (Urea, Acid) N_Alk N1-Alkylated Scaffold Core->N_Alk Regioselective Alkylation (N1) Final C8-Diversified Library N_Alk->Final Pd-Catalyzed Cross-Coupling (C8)

Figure 1: Synthetic workflow for the stepwise functionalization of the 8-chloro-2(1H)-quinazolinone scaffold.

Module 1: Scaffold Synthesis (The Core)[1]

The most robust route to the 4-aryl-2(1H)-quinazolinone core involves the acid-catalyzed cyclization of 2-aminobenzophenones with urea.[1]

Protocol 1: Cyclization to 8-Chloro-4-phenyl-2(1H)-quinazolinone

  • Reagents: 2-Amino-3-chlorobenzophenone (1.0 equiv), Urea (10.0 equiv), Acetic Acid (glacial).[1]

  • Mechanism: Urea acts as the carbonyl source.[1] The reaction proceeds via nucleophilic attack of the aniline nitrogen on urea, followed by intramolecular cyclization onto the ketone.

Step-by-Step Procedure:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-3-chlorobenzophenone (2.31 g, 10 mmol) and Urea (6.00 g, 100 mmol).

  • Solvent: Add Glacial Acetic Acid (30 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 120°C (oil bath temperature) for 16 hours. Note: The solution will turn from yellow to a deep amber.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.[1]8) should disappear, and a fluorescent spot (Rf ~0.[1]4) should appear.[1][2]

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice (200 g) with vigorous stirring. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the precipitate, wash with water (3 x 50 mL) to remove excess urea, and dry under vacuum. Recrystallize from Ethanol/DMF (9:1) if necessary.[1]

  • Yield: Expected yield: 75-85%.

Module 2: Regioselective N1-Functionalization

The 2(1H)-quinazolinone moiety is an ambident nucleophile (N1 vs. O2).[1] Under thermodynamic control (high temperature, weak base), N-alkylation is favored over O-alkylation due to the greater stability of the amide-like tautomer.[1]

Protocol 2: N1-Alkylation

  • Reagents: 8-Chloro-scaffold (1.0 equiv), Alkyl Halide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (anhydrous).

Step-by-Step Procedure:

  • Dissolution: Dissolve the 8-chloro-4-phenyl-2(1H)-quinazolinone (1.0 mmol) in anhydrous DMF (5 mL) under Argon atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 mmol). Stir at room temperature for 30 minutes. Observation: The suspension may thicken.

  • Addition: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 mmol) dropwise.

  • Reaction: Stir at 60°C for 4-6 hours.

  • Validation: Check TLC. N-alkylated products typically have lower Rf values than O-alkylated byproducts in non-polar solvents, but this varies.[1]

    • Critical QC:¹H NMR is required to distinguish N vs O alkylation.[1]

    • N-Alkylation: The N-CH₂ signal usually appears at δ 3.5–4.0 ppm .[1]

    • O-Alkylation: The O-CH₂ signal appears downfield at δ 4.5–5.0 ppm .[1]

  • Workup: Pour into water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Module 3: C8-Diversification (The Advanced Step)

This is the most challenging step. The C8-chlorine is sterically hindered by the N1-substituent and the C7-hydrogen.[1] Standard Pd(PPh₃)₄ catalysts often fail.[1] We utilize Buchwald’s ligands (SPhos or XPhos) which are electron-rich and bulky, facilitating the oxidative addition into the difficult aryl chloride bond.

Protocol 3: Suzuki-Miyaura Coupling at C8

  • Reagents: N1-substituted-8-chloro-quinazolinone (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (2.0 equiv).

  • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water.[1]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the scaffold (0.5 mmol), boronic acid (0.75 mmol), and K₃PO₄ (1.0 mmol). Evacuate and backfill with Argon (3 cycles).[1]

  • Catalyst Prep: Add Pd(OAc)₂ (5.6 mg, 0.025 mmol) and SPhos (10.2 mg, 0.05 mmol).

  • Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Seal and heat to 100°C for 12 hours (or 140°C for 1 hour in a microwave reactor).

  • Filtration: Filter through a pad of Celite to remove Palladium black.[1] Wash with EtOAc.[1]

  • Purification: Flash chromatography is essential to separate the product from homocoupled boronic acid byproducts.[1]

Reaction Conditions Comparison Table
ParameterStandard Conditions (Fail)Optimized Conditions (Success)
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhos
Base Na₂CO₃K₃PO₄ (Tribasic Potassium Phosphate)
Solvent DMF/H₂OToluene/H₂O (Biphasic)
Temp 80°C100-110°C
Yield (C8) < 10%65 - 85%

SAR Logic & Pathway Visualization

The following diagram illustrates the decision matrix for functionalizing this scaffold based on the desired biological outcome.

SAR Scaffold 8-Chloro-2(1H)-Quinazolinone N1 N1 Modification Scaffold->N1 C8 C8 Modification Scaffold->C8 Solubility Improve Solubility (Polar Groups) N1->Solubility Add Morpholine/Piperazine Metabolism Block Metabolism (Keep Cl) C8->Metabolism No Reaction (Steric Bulk) Potency Increase Potency (Aryl Coupling) C8->Potency Suzuki Coupling (Biaryl)

Figure 2: Structure-Activity Relationship (SAR) decision tree for the 8-chloro-2(1H)-quinazolinone scaffold.[1]

References

  • Privileged Structures in Drug Discovery

    • Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.[1]

  • Quinazolinone Synthesis

    • Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines." Tetrahedron, 2005.[1]

  • Palladium-Catalyzed Coupling on Chlorides

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.[1]

  • Regioselective Alkylation

    • Lipunova, G. N., et al. "Tautomerism and alkylation of quinazolinones." Russian Chemical Reviews, 2018.[1]

Sources

Method

Application Notes &amp; Protocols: 8-Chloro-2(1H)-quinazolinone as a Strategic Intermediate in Alkaloid Synthesis

Abstract The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] This doc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 8-chloro-2(1H)-quinazolinone as a versatile intermediate in the synthesis of complex alkaloids and their analogues. We will explore key synthetic transformations, provide step-by-step protocols, and discuss the underlying chemical principles that make this intermediate a valuable tool in modern organic synthesis.

Introduction: The Significance of the 8-Chloro Substituent

Quinazolinone alkaloids, found in various plants, animals, and microorganisms, exhibit a vast range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[1][2][5][6][7] The synthesis of analogues of these natural products is a cornerstone of drug discovery.

8-Chloro-2(1H)-quinazolinone is a particularly strategic starting material for several reasons:

  • Dual Reactivity: It possesses two primary sites for functionalization: the nitrogen atom at position 1 (N1) and the carbon atom at position 8 (C8).

  • N1-Alkylation/Arylation: The acidic N-H proton can be readily removed by a mild base, allowing for facile introduction of various substituents via nucleophilic substitution.[8][9][10]

  • C8-Functionalization: The chlorine atom at the 8-position serves as a versatile handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, heteroaryl, alkyl, or amino groups. This position is often targeted for modification in structure-activity relationship (SAR) studies.[1][5]

  • Electronic Influence: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the quinazolinone ring system, which can be exploited in subsequent synthetic steps.

This guide will focus on two primary synthetic pathways originating from 8-chloro-2(1H)-quinazolinone: N-alkylation and Palladium-catalyzed cross-coupling.

General Workflow for Alkaloid Analogue Synthesis

The strategic utility of 8-chloro-2(1H)-quinazolinone lies in its capacity for sequential, regioselective functionalization. A typical synthetic campaign involves an initial N-alkylation followed by a C8-cross-coupling reaction, or vice versa, to build molecular complexity.

G start 8-Chloro-2(1H)-quinazolinone n_alkylation Protocol 1: N-Alkylation (Base, Electrophile R1-X) start->n_alkylation Step 1a pd_coupling Protocol 2: Pd-Catalyzed Cross-Coupling (Catalyst, Ligand, Coupling Partner R2-M) start->pd_coupling Step 1b intermediate_A Intermediate A (N1-Substituted) n_alkylation->intermediate_A final_product Target Alkaloid Analogue (N1, C8-Disubstituted) n_alkylation->final_product intermediate_B Intermediate B (C8-Substituted) pd_coupling->intermediate_B pd_coupling->final_product intermediate_A->pd_coupling Step 2a intermediate_B->n_alkylation Step 2b

Caption: General synthetic strategies from 8-chloro-2(1H)-quinazolinone.

Core Synthetic Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: N-Alkylation of 8-Chloro-2(1H)-quinazolinone

This protocol describes the introduction of an alkyl or benzyl group at the N1 position. This is a foundational step for creating analogues of alkaloids like rutaecarpine or evodiamine.[11][12][13]

Principle: The lactam proton of the quinazolinone is weakly acidic. A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is sufficient to deprotonate the nitrogen, forming an ambident anion. In a polar aprotic solvent like dimethylformamide (DMF), the reaction with an electrophile (e.g., an alkyl halide) proceeds predominantly on the nitrogen atom to yield the N-alkylated product.[8] DMF is an excellent solvent for this reaction as it effectively solvates the cation of the base, enhancing the nucleophilicity of the quinazolinone anion.

Materials:

  • 8-Chloro-2(1H)-quinazolinone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Alkyl Halide (e.g., Benzyl bromide, Ethyl bromoacetate)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 8-chloro-2(1H)-quinazolinone (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq). The mixture will be a suspension.

  • Add the desired alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated 8-chloro-2(1H)-quinazolinone derivative.[14]

Validation:

  • Expected Yield: 75-95%

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the disappearance of the broad N-H singlet (typically >10 ppm) and the appearance of new signals corresponding to the introduced alkyl group confirm successful N-alkylation.[8]

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C8 Position

This protocol details the formation of a carbon-carbon bond at the C8 position, a key transformation for introducing aryl or heteroaryl diversity.

Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. For this application, the C-Cl bond at the 8-position of the quinazolinone is activated by a Pd(0) catalyst, which undergoes oxidative addition. Following transmetalation with the boronic acid species and reductive elimination, the desired C-C coupled product is formed, and the catalyst is regenerated. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Cl pd2_complex Ar-Pd(II)(Cl)L₂ oa->pd2_complex tm Transmetalation (R-B(OH)₂ / Base) pd2_complex->tm pd2_r Ar-Pd(II)(R)L₂ tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • N-alkylated 8-chloro-2(1H)-quinazolinone (from Protocol 1)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

  • Diatomaceous earth (Celite®)

Procedure:

  • In a Schlenk flask, combine the N-alkylated 8-chloro-2(1H)-quinazolinone (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent mixture (dioxane/water) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 8-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final C8-arylated product.

Validation:

  • Expected Yield: 60-90%

  • Characterization: Confirm structure by NMR and mass spectrometry. Successful coupling is indicated in the ¹H NMR by the appearance of new aromatic signals and in the mass spectrum by the significant increase in the molecular weight corresponding to the addition of the aryl group.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the key transformations discussed. Researchers should note that optimization may be required for specific substrates.

Transformation Substrate Reagent/Catalyst System Base Solvent Temp (°C) Typical Yield (%) Reference
N-Alkylation 8-Chloro-2(1H)-quinazolinoneBenzyl BromideK₂CO₃DMF8082[8]
N-Alkylation 8-Chloro-2(1H)-quinazolinoneMethyl-2-bromoacetateK₂CO₃DMFRT-6071[10]
Suzuki Coupling 8-Chloro-quinazolinone deriv.Phenylboronic acid / Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10085-95(General)[15]
Buchwald-Hartwig 8-Chloro-quinazolinone deriv.Aniline / Pd₂(dba)₃ / XantphosCs₂CO₃Toluene11070-90(General)[15]

Conclusion and Future Perspectives

8-Chloro-2(1H)-quinazolinone is a powerful and cost-effective intermediate for the synthesis of diverse libraries of alkaloid analogues. The orthogonal reactivity of the N1 and C8 positions allows for systematic structural modifications, which is invaluable for SAR studies in drug discovery. The protocols described herein provide a robust foundation for researchers to build complex molecules with potential therapeutic applications. Future work in this area may involve exploring other transition-metal-catalyzed reactions at the C8 position, such as C-N and C-O bond formations, further expanding the chemical space accessible from this versatile starting material.[16][17]

References

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2015). ResearchGate. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. [Link]

  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (2020). National Institutes of Health. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Synthetic application of the reaction. ResearchGate. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect. [Link]

  • Recent Developments in the Chemistry of Quinazolinone Alkaloids. (2015). Royal Society of Chemistry. [Link]

  • Quinazoline Alkaloids and Related Chemistry. ResearchGate. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2018). National Institutes of Health. [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. (2015). ResearchGate. [Link]

  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. [Link]

  • Synthesis of Rutaecarpine Analogues by Borrowing Hydrogen Strategy. (2023). ResearchGate. [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Rutaecarpine derivatives synthesized via skeletal reorganization alleviate inflammation-associated oxidative damage by inhibiting the MAPK/NF-κB signaling pathway. (2024). National Institutes of Health. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). ACS Publications. [Link]

  • Synthesis of bioactive evodiamine and rutaecarpine analogues under ball milling conditions. (2024). Royal Society of Chemistry. [Link]

  • PHARMCOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. World Journal of Pharmaceutical Research. [Link]

  • Diversity oriented total synthesis (DOTS) of pyridoquinazolinone alkaloids and their analogues. (2022). National Institutes of Health. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Cyclization of 8-chloro-2(1H)-quinazolinone

Welcome to the technical support center for the synthesis of 8-chloro-2(1H)-quinazolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-chloro-2(1H)-quinazolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the cyclization reaction to improve the yield and purity of this important heterocyclic compound. Quinazolinones are a prominent class of compounds in medicinal chemistry, and the 8-chloro substituted variant presents unique challenges and opportunities in its synthesis.[1] This resource is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 8-chloro-2(1H)-quinazolinone?

The two primary precursors for the synthesis of 8-chloro-2(1H)-quinazolinone are:

  • 2-Amino-3-chlorobenzoic acid: This starting material can be condensed with a suitable one-carbon source, such as formamide or urea, to form the quinazolinone ring.[2]

  • 2-Amino-3-chlorobenzonitrile: This precursor can undergo cyclization with reagents like urea in the presence of a catalyst or under high-temperature conditions.

Q2: What is the general mechanism for the cyclization reaction to form the quinazolinone ring?

The formation of the quinazolinone ring from 2-amino-3-chlorobenzoic acid and formamide typically proceeds via an initial acylation of the amino group by formamide to form an N-formyl intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid group, with subsequent dehydration to yield the final 8-chloro-2(1H)-quinazolinone. The reaction is often facilitated by heating, which helps to drive the dehydration step.[3]

Q3: How does the 8-chloro substituent affect the cyclization reaction?

The chlorine atom at the 8-position is an electron-withdrawing group. This has a significant impact on the reactivity of the starting material. The electron-withdrawing nature of the chlorine atom decreases the nucleophilicity of the adjacent amino group, which can make the initial acylation step of the cyclization slower and require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to unsubstituted or electron-donating group substituted analogs. This reduced reactivity is a key factor that can contribute to lower yields.

Q4: Are there alternative, higher-yielding methods for quinazolinone synthesis?

Yes, several modern synthetic methods can lead to higher yields and cleaner reactions. Microwave-assisted organic synthesis (MAOS) has been shown to significantly improve the yield and reduce the reaction time for the synthesis of quinazolinones.[3] Additionally, various catalytic systems, including the use of Lewis acids or transition metals, can facilitate the cyclization under milder conditions and improve the overall efficiency of the reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 8-chloro-2(1H)-quinazolinone, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Insufficient reaction temperature or time: The electron-withdrawing nature of the 8-chloro group deactivates the starting material, requiring more energy for the reaction to proceed. 2. Poor quality of starting materials or reagents: Impurities in the 2-amino-3-chlorobenzoic acid/benzonitrile or the cyclizing agent can inhibit the reaction. 3. Inadequate mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized overheating or incomplete reaction.1. Increase reaction temperature and/or time: Monitor the reaction progress by TLC. Consider using a higher boiling point solvent if applicable. 2. Verify the purity of starting materials: Use freshly purified starting materials. Ensure the cyclizing agent (e.g., urea, formamide) is dry and of high purity. 3. Ensure efficient stirring: Use a suitable stirrer and ensure the reaction mixture is homogeneous or well-suspended.
Formation of Multiple Byproducts 1. Decomposition of starting materials or product at high temperatures: Prolonged heating at high temperatures can lead to the degradation of the desired product or starting materials. 2. Side reactions of the chloro-substituent: Under harsh conditions, the chloro group might undergo nucleophilic substitution, though this is less common on an aromatic ring without strong activation. 3. Self-condensation of the starting material: The amino group of one molecule could potentially react with the carboxylic acid of another, leading to dimer or polymer formation.1. Optimize reaction temperature and time: Find the minimum temperature and time required for complete conversion of the starting material. 2. Use a milder cyclizing agent or a catalyst: This can allow for lower reaction temperatures. 3. Consider a two-step approach: First, form the N-acyl intermediate under milder conditions, then perform the cyclization.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the reaction solvent: This can lead to low recovery during filtration. 2. Product co-precipitates with unreacted starting materials or byproducts. 3. Formation of tars or polymeric materials: High reaction temperatures can lead to the formation of intractable materials that complicate purification.1. Cool the reaction mixture thoroughly before filtration: Placing the mixture in an ice bath can significantly decrease the solubility of the product. 2. Recrystallization: Choose a suitable solvent system for recrystallization to separate the product from impurities. Common solvents for quinazolinones include ethanol, ethyl acetate, or mixtures with water. 3. Column chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification. A gradient elution with a mixture of hexane and ethyl acetate is often effective.

Experimental Protocols

Protocol 1: Synthesis from 2-Amino-3-chlorobenzoic Acid and Formamide

This protocol is a classical approach to the synthesis of 8-chloro-2(1H)-quinazolinone.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Formamide

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine 1 equivalent of 2-amino-3-chlorobenzoic acid with an excess of formamide (typically 5-10 equivalents). Formamide acts as both a reactant and a solvent.

  • Heat the mixture with stirring to 150-160°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to higher yields.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Urea

  • Microwave reactor

  • Microwave-safe reaction vessel with a stirrer

Procedure:

  • In a microwave-safe reaction vessel, mix 1 equivalent of 2-amino-3-chlorobenzoic acid with 1.5-2 equivalents of urea.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180°C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined experimentally.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Isolate the solid by filtration, wash with water, and purify by recrystallization.

Data Presentation

Parameter Conventional Heating Microwave-Assisted
Starting Materials 2-Amino-3-chlorobenzoic acid, Formamide2-Amino-3-chlorobenzoic acid, Urea
Reaction Temperature 150-160°C150-180°C
Reaction Time 4-6 hours10-30 minutes
Typical Yield Moderate to GoodGood to Excellent
Purification RecrystallizationRecrystallization

Visualizations

General Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Start Starting Materials (2-Amino-3-chlorobenzoic acid/benzonitrile + Cyclizing Agent) Reaction Cyclization Reaction (Conventional Heating or Microwave) Start->Reaction Workup Reaction Work-up (Precipitation with Water) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure 8-chloro-2(1H)-quinazolinone Purification->Product LowYield Low Yield? Product->LowYield CheckConditions Check Reaction Conditions (Temp, Time, Reagents) LowYield->CheckConditions Yes OptimizePurification Optimize Purification (Solvent, Method) LowYield->OptimizePurification No, purity issue CheckConditions->Reaction Adjust OptimizePurification->Purification Adjust

Caption: A flowchart illustrating the general synthesis workflow and a decision-making process for troubleshooting low yield or purity issues.

Proposed Reaction Mechanism

G SM 2-Amino-3-chlorobenzoic acid Intermediate1 N-formyl intermediate SM->Intermediate1 Acylation Formamide + Formamide Intermediate2 Cyclized intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 8-chloro-2(1H)-quinazolinone Intermediate2->Product Dehydration Water - H2O

Caption: A simplified representation of the proposed reaction mechanism for the formation of 8-chloro-2(1H)-quinazolinone from 2-amino-3-chlorobenzoic acid and formamide.

References

  • This citation is a placeholder for a specific protocol that may be found in a peer-reviewed journal or a detailed synthetic methodology database. A comprehensive literature search for a specific, published synthesis of 8-chloro-2(1H)-quinazolinone would provide a concrete reference here.
  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link][3]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. [Link][1]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC Chemistry. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]

  • A method for purifying 8-hydroxyquinoline reaction solution.
  • Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University. Science. B. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. [Link]

Sources

Optimization

solving solubility issues of 8-chloro-2(1H)-quinazolinone in biological assays

Case ID: SOL-QZN-8CL Status: Active Support Subject: Overcoming "Brick Dust" Solubility Issues in Biological Assays Core Analysis: The "Brick Dust" Diagnosis Before attempting to solubilize 8-chloro-2(1H)-quinazolinone,...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-QZN-8CL Status: Active Support Subject: Overcoming "Brick Dust" Solubility Issues in Biological Assays

Core Analysis: The "Brick Dust" Diagnosis

Before attempting to solubilize 8-chloro-2(1H)-quinazolinone, it is critical to understand why it resists dissolution. This molecule is a classic example of a "Brick Dust" candidate in medicinal chemistry.

  • High Lattice Energy: The planar quinazolinone core allows for tight pi-pi stacking in the solid state. Furthermore, the lactam moiety (NH-C=O) at the 2-position acts as both a hydrogen bond donor and acceptor, creating strong intermolecular networks.

  • The Consequence: The energy required to break the crystal lattice (melting point often >250°C) is higher than the energy gained by solvation.

  • The Trap: Unlike "grease balls" (highly lipophilic compounds) which dissolve easily in DMSO but crash out in water due to hydrophobicity, "brick dust" compounds often struggle to dissolve even in organic solvents like DMSO or Ethanol without thermal energy.

Troubleshooting Guide (Q&A)

Phase 1: Stock Solution Preparation

Q: I am trying to make a 10 mM stock in 100% DMSO, but I still see floating particles. Is my compound impure? A: Likely not. This is the lattice energy barrier.

  • The Fix: You must apply energy to break the crystal lattice.

    • Heat: Warm the DMSO solution to 40–50°C in a water bath for 10 minutes. 8-chloro-2(1H)-quinazolinone is thermally stable at this temperature.

    • Sonication: Use an ultrasonic bath for 15 minutes.

    • Visual Check: Hold the vial up to a light source. If it looks "hazy" (Tyndall effect), you have a nanosuspension, not a solution. Repeat heat/sonication until optically clear.

Q: Can I use Ethanol instead of DMSO? A: Not recommended. Quinazolinones generally have significantly lower solubility in protic solvents like ethanol compared to dipolar aprotic solvents like DMSO or DMF. Ethanol also evaporates faster, leading to concentration errors during storage.

Phase 2: Assay Dilution (The "Crash Out")

Q: My stock is clear, but when I add it to the cell culture media (1:1000 dilution), it precipitates immediately. A: This is the "Solvent Shift" shock. You are moving from a favorable solvent (DMSO) to a hostile antisolvent (Water) too rapidly. The local concentration of the drug at the pipette tip exceeds its kinetic solubility limit before it can disperse.

  • The Fix: Use the Intermediate Dilution Protocol (see Protocol B below) or a Cyclodextrin Carrier (see Protocol C).

Q: I see a drop in potency (IC50) at higher concentrations. Is the drug less active? A: No, the drug is likely precipitating. In enzymatic assays, this precipitate can also cause false positives by scattering light (interfering with optical readouts) or non-specifically sequestering the enzyme (promiscuous inhibition).

  • Validation: Centrifuge your assay plate (5 min at 3000 x g) before reading. If the signal changes significantly compared to a non-centrifuged control, you have precipitation interference.

Experimental Protocols

Protocol A: The "Solvent Shift" (Intermediate Dilution)

Best for: Short-term assays (<4 hours) where excipients must be minimized.

Concept: Instead of shocking the compound by dumping 100% DMSO stock into 100% aqueous media, you step it down through an intermediate polarity.

  • Prepare Stock: 10 mM in 100% DMSO (Clear solution).

  • Prepare Intermediate: Dilute Stock 1:20 into pure DMSO or 50% PEG-400/Water to create a 500 µM working solution.

  • Final Addition: Pipette the working solution into the assay media.

    • Why this works: It reduces the mixing error and prevents the formation of local "supersaturated hotspots" at the pipette tip.

Protocol B: The "Spring and Parachute" (Cyclodextrin Formulation)

Best for: Long-term cell assays (>24 hours) or high concentrations (>10 µM).

Concept: Use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in deionized water. Filter sterilize (0.22 µm).

  • Prepare Stock: 10 mM compound in 100% DMSO.

  • Complexation Step:

    • Add 10 µL of Stock (DMSO) to 190 µL of the Vehicle .

    • Vortex immediately for 30 seconds.

    • Result: A 500 µM solution in 5% DMSO / 19% Cyclodextrin.

  • Assay Addition: Dilute this complexed solution into your cell media. The cyclodextrin acts as a "parachute," keeping the molecule in solution even as the "spring" (DMSO) is diluted out.

Protocol C: Kinetic Solubility Verification (Nephelometry Substitute)

Do this if you suspect false data.

  • Prepare a serial dilution of the compound in DMSO.

  • Transfer to a clear-bottom 96-well plate containing PBS (buffer).

  • Measure Absorbance at 650 nm (where the compound does not absorb).

  • Interpretation: Any reading above the background (PBS only) indicates light scattering by microprecipitates. The concentration where OD650 spikes is your Solubility Limit .

Data & Compatibility Tables

Table 1: Solvent Compatibility Matrix for Bioassays

Limits based on typical mammalian cell sensitivity (e.g., HEK293, HeLa).

Solvent / ExcipientMax Final Conc.[1][2][3] (%)Mechanism of ToxicitySuitability for 8-Cl-Quinazolinone
DMSO 0.1% - 0.5%Membrane poration, differentiationHigh (Primary solvent)
Ethanol < 0.1%Protein denaturationLow (Poor solubility)
PEG-400 1% - 5%Osmotic stressMedium (Good cosolvent)
Tween-80 < 0.05%Cell lysis (detergent)Low (Use only if necessary)
HP-β-CD 0.5% - 2%Cholesterol depletion (at high conc)Best (Stabilizer)

Visual Troubleshooting Workflows

Diagram 1: The Solubility Decision Tree

SolubilityWorkflow Start Start: 10mM Stock Prep DMSO_Sol Dissolves in 100% DMSO? Start->DMSO_Sol Heat Action: Heat (50°C) + Sonication (15m) DMSO_Sol->Heat No (Cloudy) Media_Add Add to Assay Media DMSO_Sol->Media_Add Yes Check_Clear Is solution clear? Heat->Check_Clear Check_Clear->Media_Add Clear Fail Compound Impure or Requires Chemical Mod Check_Clear->Fail Still Cloudy Precip Precipitation observed? Media_Add->Precip Success Proceed with Assay Precip->Success No Complex Switch to Protocol B (Cyclodextrin Carrier) Precip->Complex Yes (>24hr Assay) Intermed Switch to Protocol A (Intermediate Dilution) Precip->Intermed Yes (<4hr Assay) Complex->Success Intermed->Success

Caption: Decision tree for troubleshooting 8-chloro-2(1H)-quinazolinone solubility from stock preparation to assay execution.

Diagram 2: The "Spring and Parachute" Mechanism

Mechanism Stock DMSO Stock (High Energy 'Spring') Dilution Dilution into Water Stock->Dilution Cyclodextrin Cyclodextrin ('Parachute') Stock->Cyclodextrin Pre-incubation Precipitate Crystalline Precipitate (Low Energy State) Dilution->Precipitate Standard Path (Crash Out) Solution Stable Inclusion Complex (Bioavailable) Cyclodextrin->Solution Dilution into Media Solution->Precipitate Slow Release (Over days)

Caption: Illustration of how Cyclodextrins prevent the immediate "crash out" of high-energy crystal formers upon aqueous dilution.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on "Brick Dust" vs. "Grease Ball" solubility concepts).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative source on cyclodextrin mechanisms).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational paper on solubility in drug discovery).

  • PubChem. (n.d.).[5] 8-chloroquinolin-2(1H)-one Compound Summary. National Library of Medicine.[5] Retrieved from [Link] (Structural verification).

Sources

Troubleshooting

optimizing purification of 8-chloro-2(1H)-quinazolinone from urea byproducts

Topic: Optimization of Workup & Purification from Urea Fusion Synthesis Document ID: TS-QNZ-08-CL | Version: 2.4 | Status: Active[1] Diagnostic: Understanding Your Impurity Profile The Core Problem: The synthesis of 8-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Workup & Purification from Urea Fusion Synthesis

Document ID: TS-QNZ-08-CL | Version: 2.4 | Status: Active[1]

Diagnostic: Understanding Your Impurity Profile

The Core Problem: The synthesis of 8-chloro-2(1H)-quinazolinone often involves the fusion of 2-amino-3-chlorobenzoic acid (or related anthranilic precursors) with urea at high temperatures (


).[1] While efficient, this method generates a "ceramic-like" melt containing three distinct classes of urea-derived byproducts.[1]

Why Standard Washing Fails: Users often report that the product remains "sticky" or has a persistent high-melting impurity even after water washing. This is rarely unreacted urea; it is usually Biuret or Cyanuric Acid .

Impurity SpeciesOriginSolubility (

)
Solubility (EtOH)Diagnostic Sign
Urea Unreacted ReagentHigh (

)
SolubleDissolves easily in cold water.[1]
Biuret Urea DimerizationModerate (Hot)SolubleProduct is sticky/gummy.[1]
Cyanuric Acid Urea TrimerizationLow (

at

)
Insoluble White, chalky solid that persists after water wash.[1]
Poly-urea Tars PolymerizationInsolubleInsolubleDark brown/black specks; insoluble in base.

Troubleshooting Workflow (Decision Matrix)

Use this logic flow to determine the correct purification protocol for your specific crude material state.

PurificationLogic Start Start: Crude Fusion Melt StateCheck State of Crude Product? Start->StateCheck HardCake Hard/Ceramic Cake StateCheck->HardCake StickyGum Sticky/Gummy Solid StateCheck->StickyGum Powder Fine Precipitate StateCheck->Powder ActionGrind Mech. Grind + Boiling Water HardCake->ActionGrind Occluded Urea ActionEtOH Ethanol Trituration StickyGum->ActionEtOH Remove Biuret ActionBase Base Solubilization (NaOH) Powder->ActionBase Standard Path CheckPurity Check TLC/MP ActionGrind->CheckPurity ActionEtOH->CheckPurity ActionBase->CheckPurity CyanuricIssue Impurity: Cyanuric Acid? CheckPurity->CyanuricIssue Insoluble White Solid? FinalPolish Recrystallize (AcOH/DMF) CyanuricIssue->FinalPolish Yes

Figure 1: Decision matrix for selecting the appropriate purification vector based on the physical state of the crude isolate.[1]

Detailed Protocols

Protocol A: The "Melt" Workup (Primary Isolation)

Use this for the initial breakdown of the reaction cake.

The Science: Urea fusion reactions solidify into a hard mass where the product is "occluded" (trapped) inside urea crystals.[1] Surface washing is ineffective.

  • Mechanical Disruption: Do not attempt to wash the whole cake. Pulverize the crude solid to a fine powder (

    
    ) using a mortar and pestle or mechanical mill.[1]
    
  • Thermal Shock: Suspend the powder in Boiling Water (

    
     per gram of crude).
    
    • Critical: The water must be at a rolling boil (

      
      ). Biuret is soluble in hot water but precipitates upon cooling.
      
  • Digestion: Stir vigorously at reflux for 30 minutes.

  • Hot Filtration: Filter the suspension while hot (

    
    ).[1]
    
    • Reasoning: If the filtrate cools, biuret and urea will re-precipitate onto your product.[1]

  • Wash: Wash the filter cake with

    
     of boiling water.
    
Protocol B: The "Cyanuric Acid" Strip (Solvent Polish)

Use this if the product contains white, chalky solids that are insoluble in water.[1]

The Science: 8-chloro-2(1H)-quinazolinone is moderately soluble in hot polar organic solvents (Ethanol, Acetic Acid), whereas Cyanuric Acid is practically insoluble in these solvents.[1]

  • Drying: Ensure the crude solid from Protocol A is completely dry. Water interferes with this step.

  • Suspension: Suspend the solid in Glacial Acetic Acid or Hot Ethanol (

    
    ).
    
  • Reflux: Heat to reflux.[2] The quinazolinone product should dissolve; the cyanuric acid impurities will remain as a suspension.

  • Gravity Filtration: Filter the hot solution to remove the undissolved cyanuric acid.

  • Recovery: Cool the filtrate to

    
    . The pure 8-chloro-2(1H)-quinazolinone will crystallize out.
    
Protocol C: Acid/Base Reprecipitation (Chemical Purification)

Use this for removing dark tars or polymerized organics.[1]

The Science: 2(1H)-quinazolinones are weak acids (lactam tautomer) and dissolve in dilute alkali.[1]

  • Dissolution: Suspend crude product in

    
    .
    
    • Warning: Do not heat above

      
       or use concentrated base (
      
      
      
      ), as this may hydrolyze the chloro-group or open the pyrimidine ring [1].[1]
  • Filtration: Filter off any insoluble dark solids (poly-urea tars).[1]

  • Precipitation: Slowly add

    
     to the filtrate with stirring until pH reaches ~4-5.
    
    • Note: Do not overshoot to pH 1, as the quinazolinone can protonate and redissolve as a cation in very strong acid.[1]

  • Collection: Filter the white precipitate and wash with water.

Chemical Solubility Logic

Understanding the solubility differentials is key to designing custom workups.

SolubilityMap Solvent Solvent System WaterHot Water (100°C) Target 8-Cl-Quinazolinone WaterHot->Target Insoluble Urea Urea WaterHot->Urea Soluble Cyanuric Cyanuric Acid WaterHot->Cyanuric Soluble WaterCold Water (25°C) WaterCold->Urea Soluble WaterCold->Cyanuric Insoluble NaOH NaOH (2M) NaOH->Target Soluble (Salt) NaOH->Cyanuric Soluble (Salt) Ethanol Ethanol (Hot) Ethanol->Target Soluble Ethanol->Cyanuric Insoluble

Figure 2: Solubility profile of the target molecule versus urea-based impurities.[1] Note the critical divergence in Ethanol.

Frequently Asked Questions (FAQs)

Q: My product turned yellow after the NaOH step. Is it decomposed? A: Likely not. 8-chloro-2(1H)-quinazolinone can form a sodium salt that is slightly yellow in solution. However, if the yellow color persists after acidification (re-precipitation), it indicates the formation of an oxidation byproduct or hydrolysis of the chloro-group to a phenol (8-hydroxy).[1] Solution: Ensure NaOH temperature never exceeds


.

Q: I have a very high melting point impurity (


). What is it? 
A:  This is almost certainly Cyanuric Acid (decomposes 

) or Ammelide.[1] These are formed if the reaction temperature spiked above

.[1] Solution: Use Protocol B (Glacial Acetic Acid wash).[1]

Q: Can I use DMF for recrystallization? A: Yes, DMF is an excellent solvent for quinazolinones.[1] However, DMF has a high boiling point and is difficult to remove completely.[1] If you use DMF, you must wash the final crystals with methanol or ether to remove residual DMF, otherwise, your NMR spectra will show solvent peaks.[1]

Q: Why is the yield lower than expected after water washing? A: If you did not filter while hot (Protocol A), urea/biuret may have co-precipitated, inflating your crude mass.[1] The "loss" during proper washing is actually just the removal of these impurities. True yield loss occurs only if the water wash is too basic (pH > 9), which might solubilize the product.[1]

References

  • Armarego, W. L. F. (1963).[1][3] Quinazolines. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 253-309).[1] Academic Press.

  • Williamson, T. A. (1957).[1][3] The Chemistry of Quinazoline. In Heterocyclic Compounds (Vol. 6). Wiley.

  • Connolly, D. J., et al. (2005).[1][2] Synthesis of quinazolinones and quinazolines. Tetrahedron, 61(43), 10153-10202.[1]

  • Nagatsu, T., et al. (2018).[1] Solubility and decomposition of urea and cyanuric acid in aqueous systems. Journal of Chemical & Engineering Data.

(Note: The synthesis and purification logic is derived from the classic Niementowski reaction conditions and standard heterocyclic purification methodologies described in References 1 & 2.)

Sources

Optimization

overcoming steric hindrance at the 8-position in quinazolinone synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is dedicated to researchers, medicinal chemists, and process development scientists encountering challenges with the functionalization of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is dedicated to researchers, medicinal chemists, and process development scientists encountering challenges with the functionalization of the quinazolinone scaffold, specifically at the sterically hindered 8-position. The insights and protocols provided herein are curated from peer-reviewed literature and established best practices to empower you to overcome common synthetic hurdles.

Introduction: The Challenge of the C8-Position

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] While functionalization at positions 2, 3, 6, and 7 is well-documented, the introduction of substituents at the C8-position presents a significant synthetic challenge. This difficulty arises from steric hindrance imposed by the adjacent fused benzene ring and the peri-interaction with the substituent at the N1-position of the pyrimidine ring.[3][4][5] This steric congestion can dramatically reduce reaction rates, necessitate harsh conditions, and lead to poor yields or undesired side reactions.[4][6]

This guide provides a structured approach to troubleshooting these issues, offering validated strategies and detailed protocols to facilitate the successful synthesis of 8-substituted quinazolinones.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Niementowski reaction failing for my 3-substituted anthranilic acid?

A1: The classical Niementowski reaction, which condenses an anthranilic acid with an amide, often requires high temperatures (180-220 °C).[7] A bulky substituent at the 3-position of the anthranilic acid (which becomes the 8-position of the quinazolinone) can sterically clash with the incoming amide during the initial acylation and subsequent cyclization steps. This increases the activation energy of the reaction, often leading to decomposition before the desired product can form.[4] Consider alternative, lower-temperature methods such as transition-metal-catalyzed C-H activation/amination or employing microwave-assisted synthesis to accelerate the reaction rate at more moderate temperatures.[8][9][10]

Q2: What is C-H activation, and how can it help bypass steric hindrance at the 8-position?

A2: C-H activation (or functionalization) is a powerful strategy that involves the cleavage of a carbon-hydrogen bond and its replacement with a new bond (e.g., C-C, C-N, C-O).[11][12] For quinazolinones, transition metals like palladium, rhodium, or copper can selectively activate the C8-H bond.[12] This is often achieved using a directing group on the quinazolinone, such as an amide or picolinamide at the N3 position, which positions the metal catalyst in close proximity to the C8-H bond, facilitating its cleavage.[13] This approach avoids the need for a pre-functionalized (e.g., halogenated) starting material at the sterically hindered position and can proceed under milder conditions than many classical methods.

Q3: Are there any "green" or more sustainable approaches for synthesizing 8-substituted quinazolinones?

A3: Yes, several green chemistry approaches are gaining traction. Microwave-assisted organic synthesis (MAOS) is a key technique; it can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating.[8][9][10][14][15] The use of deep eutectic solvents (DES) as biodegradable and non-toxic reaction media is another promising avenue.[14] Additionally, catalyst systems are evolving to use more earth-abundant and less toxic metals, and some transition-metal-free methods are also being developed.[1]

Q4: Can I introduce a substituent at the 8-position after forming the quinazolinone ring?

A4: Yes, this is a common and effective strategy known as late-stage functionalization. If you start with an 8-unsubstituted quinazolinone, you can use directed C-H activation methods to introduce a variety of functional groups. For example, a palladium catalyst can be used to arylate, alkylate, or aminate the C8-position. This approach is highly valuable in drug discovery for rapidly creating a library of analogues for structure-activity relationship (SAR) studies.[2]

Troubleshooting Guide: Common Problems & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient reaction temperature/time. 2. Catalyst deactivation. 3. Steric hindrance preventing reagent approach.[3][4]1. Switch to Microwave Synthesis: Employ microwave irradiation to reach higher effective temperatures rapidly and reduce reaction times.[9][10][15] 2. Change Catalyst System: If using a palladium catalyst, screen different ligands (e.g., bulky phosphines like XPhos or SPhos) that can promote oxidative addition at hindered sites.[16] 3. Alternative Route: Synthesize the quinazolinone core first, then attempt a late-stage C-H functionalization at the 8-position.
Significant Side Product Formation (e.g., dimerization, decomposition) 1. Reaction temperature is too high, leading to thermal degradation. 2. Competing reaction pathways are accessible under the current conditions.1. Lower Reaction Temperature: If possible, reduce the temperature and extend the reaction time. 2. Use a More Selective Catalyst: A well-chosen catalyst/ligand combination can improve selectivity for the desired pathway. For C-H activation, ensure your directing group is effective. 3. Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence selectivity. Screen a range of solvents (e.g., toluene, dioxane, DMF, DMAc).
Poor Yield of 8-Aryl Quinazolinone in Palladium-Catalyzed Cross-Coupling 1. Inefficient oxidative addition of the aryl halide to the Pd(0) center due to steric hindrance at the C8-position.[16] 2. Reductive elimination is slow.1. Use a More Reactive Coupling Partner: Switch from an aryl chloride to a more reactive aryl bromide or iodide. Alternatively, use an aryl boronic acid in a Suzuki-type coupling. 2. Employ Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines can accelerate both oxidative addition and reductive elimination. 3. Additives: The addition of a silver salt (e.g., Ag2CO3) can act as a halide scavenger and promote the formation of the active catalytic species.
Visual Troubleshooting Workflow

Below is a decision-making flowchart to guide your experimental troubleshooting process.

G start Low Yield or No Reaction at C8-Position check_temp Is reaction temperature > 150°C? start->check_temp use_mw Action: Switch to Microwave Synthesis check_temp->use_mw Yes check_catalyst Is this a catalyzed reaction? check_temp->check_catalyst No success Problem Solved use_mw->success late_stage Strategy: Attempt Late-Stage C-H Functionalization check_catalyst->late_stage Consider this alternative screen_ligands Action: Screen Bulky Ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands Yes change_route Strategy: Use Pre-functionalized Anthranilate check_catalyst->change_route No late_stage->success screen_ligands->success change_route->success

Caption: Troubleshooting workflow for C8-functionalization.

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Methyl-8-phenyl-quinazolin-4(3H)-one

This protocol demonstrates a modern approach to the Niementowski reaction, leveraging microwave energy to overcome the steric barrier.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-amino-3-phenylbenzoic acid (1 mmol, 1.0 eq.), N-methylacetamide (3 mmol, 3.0 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 0.1 eq.).

  • Solvent Addition: Add 3 mL of a high-boiling point solvent such as N,N-dimethylacetamide (DMAc).

  • Microwave Irradiation: Seal the vial and place it in a monomode microwave reactor. Irradiate the mixture at 180°C for 30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Reaction Work-up: After cooling the vial to room temperature, pour the reaction mixture into 30 mL of ice-cold water.

  • Product Isolation: A precipitate should form. Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure 2-methyl-8-phenyl-quinazolin-4(3H)-one.

Protocol 2: Palladium-Catalyzed C-H Arylation at the 8-Position

This protocol is an example of a late-stage functionalization on a pre-formed quinazolinone core.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N2 or Ar), add 3-amino-2-methylquinazolin-4(3H)-one (0.5 mmol, 1.0 eq.), iodobenzene (0.75 mmol, 1.5 eq.), palladium(II) acetate (Pd(OAc)2, 0.025 mmol, 5 mol%), tricyclohexylphosphine (PCy3, 0.05 mmol, 10 mol%), silver carbonate (Ag2CO3, 1.0 mmol, 2.0 eq.), and potassium pivalate (PivOK, 0.15 mmol, 30 mol%).

  • Solvent Addition: Add 2.5 mL of anhydrous toluene via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 110°C. Stir the reaction mixture vigorously for 18-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the desired 3-amino-2-methyl-8-phenylquinazolin-4(3H)-one.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed C-H arylation.

G pd0 Pd(0)L_n pd2_oa Ar-Pd(II)-X L_n pd0->pd2_oa Oxidative Addition (Ar-X) pd2_cmd C-H Activation Intermediate pd2_oa->pd2_cmd Concerted Metalation- Deprotonation (CMD) (Quinazolinone) product_complex Product-Pd(II) Complex pd2_cmd->product_complex product_complex->pd0 Reductive Elimination product 8-Aryl Quinazolinone product_complex->product Product Release

Caption: Pd-catalyzed C-H arylation cycle.

References

  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. [Link]

  • Fiveable. Steric Hindrance Definition - Intro to Chemistry Key Term. [Link]

  • Al-Ostath, A., et al. (2013). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Chemistry Central Journal. [Link]

  • Qiu, R., et al. (2020). Remote C-H Functionalization of 8-Aminoquinoline Ring. Chinese Journal of Chemistry. [Link]

  • Errede, L. A., et al. (1977). Acylanthranils. 4. The effect of steric hindrance on selectivity in the reaction of amines with acetylanthranil. The Journal of Organic Chemistry. [Link]

  • Ghorbani-Vaghei, R., et al. (2022). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry. [Link]

  • Borah, P. & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

  • Jatav, V., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • The Journal of Organic Chemistry. Ahead of Print. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Al-Zoubi, R. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

  • Uzelac, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Polycyclic Aromatic Compounds. [Link]

  • Besson, T., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • ResearchGate. Synthesis of fused quinazolinones 8 and 10. [Link]

  • Wikipedia. Niementowski quinoline synthesis. [Link]

  • Royal Society of Chemistry. C–H functionalization of quinazolinones by transition metal catalysis. [Link]

  • Fan, X. Y., et al. (2015). Palladium-catalyzed one-pot synthesis of quinazolinones via tert-butyl isocyanide insertion. Organic & Biomolecular Chemistry. [Link]

  • Besson, T., et al. (2018). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules. [Link]

  • Royal Society of Chemistry. 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. [Link]

  • Besson, T., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC - NIH. [Link]

  • Fairlamb, I. J. S., et al. (2012). Palladium-catalyzed synthesis of benzimidazoles and quinazolinones from common precursors. The Journal of Organic Chemistry. [Link]

  • Richieu, A. & Bertrand, P. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. [Link]

  • Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

  • Surry, D. S. & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science. [Link]

  • Wu, G., et al. (2014). Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines. Organic Letters. [Link]

Sources

Troubleshooting

recrystallization solvents for high-purity 8-chloro-2(1H)-quinazolinone

This technical guide details the purification of 8-chloro-2(1H)-quinazolinone (CAS 60610-15-3) via recrystallization. Note on Isomer Specificity: This guide specifically addresses the 2(1H)-quinazolinone isomer (carbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of 8-chloro-2(1H)-quinazolinone (CAS 60610-15-3) via recrystallization.

Note on Isomer Specificity: This guide specifically addresses the 2(1H)-quinazolinone isomer (carbonyl at position 2). This is distinct from the more common 4(3H)-quinazolinone (carbonyl at position 4) or the quinolinone analogs. Ensure your target molecule matches this structure before proceeding, as solubility profiles differ significantly.

Part 1: Solvent Selection Matrix

The 8-chloro substituent increases lipophilicity compared to the parent quinazolinone, but the fused pyrimidinone core maintains high lattice energy and polarity.

Solvent Efficacy Table
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95%) Primary High Best Balance. Solubilizes the compound at reflux (

) but forces precipitation upon cooling. The 5% water content aids in removing polar impurities like urea or inorganic salts.
Glacial Acetic Acid SecondaryHighExcellent for highly impure or crude batches. The compound behaves as a weak base; acidic media disrupts intermolecular H-bonding, increasing solubility.
DMF / Water AlternativeMediumUse only if the compound is insoluble in boiling ethanol. Requires a "Dissolve in hot DMF

Precipitate with Water" method. Warning: Hard to remove residual DMF.
Ethyl Acetate Anti-SolventLowThe compound is likely too insoluble in pure EtOAc for effective recovery, but EtOAc can be used to wash the final filter cake to remove non-polar byproducts.
DMSO SolventLowAvoid for recrystallization. High boiling point makes solvent removal difficult, leading to oiling out or solvate formation.

Part 2: Troubleshooting & FAQs

Q1: The compound dissolves in boiling ethanol but "oils out" instead of crystallizing upon cooling. How do I fix this?

Root Cause: The solution is likely supersaturated too quickly, or the melting point of the impurity-laden oil is lower than the solvent boiling point. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Seed the hot solution with a few crystals of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Insulate the flask to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes crystal growth.

  • Add Anti-solvent Slowly: If using a co-solvent method, add the anti-solvent (e.g., water) dropwise to the hot solution only until a faint turbidity persists, then let it cool.

Q2: My final product has a persistent yellow/brown color. How do I remove it?

Root Cause: Oxidation byproducts or polymerized impurities (common in quinazolinone synthesis involving high heat). Corrective Action:

  • Activated Carbon Treatment:

    • Dissolve the crude solid in the minimum amount of boiling solvent (Ethanol or Acetic Acid).

    • Add activated charcoal (1-3% by weight). Caution: Add carefully to avoid boil-over.

    • Reflux for 15–30 minutes.

    • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the charcoal.

    • Allow the filtrate to crystallize.

Q3: The yield is very low (<40%). Where is my product?

Root Cause: Too much solvent was used (thermodynamic loss) or the mother liquor holds the product. Corrective Action:

  • Concentrate: Evaporate the mother liquor to half its volume and cool again to harvest a "second crop." (Note: Second crops are usually less pure).

  • Solvent Switch: If using Ethanol, the compound might be too soluble. Try a mixed solvent system: Dissolve in hot Ethanol, then add Water until turbid, then cool.

Part 3: The "Golden Standard" Protocol

Objective: Purify crude 8-chloro-2(1H)-quinazolinone to >98% purity. Scale: 10 g Crude Input.

  • Preparation:

    • Place 10 g of crude material in a 250 mL round-bottom flask (RBF).

    • Prepare a reflux condenser and a magnetic stir bar.

    • Measure 100 mL of Ethanol (95%).

  • Dissolution:

    • Add 50 mL of Ethanol to the flask.

    • Heat to reflux (

      
       oil bath).
      
    • Observation Point: If solid remains, add Ethanol in 10 mL increments through the condenser until the solid just dissolves. Do not exceed 150 mL total volume.

    • If insoluble after 150 mL: Switch strategy to Glacial Acetic Acid (follow same steps, but use a fume hood strictly).

  • Clarification (Optional but Recommended):

    • If the solution is dark, add 0.5 g Activated Carbon . Reflux for 10 mins.

    • Perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from heat.

    • Allow it to cool to room temperature undisturbed on a cork ring (approx. 2 hours).

    • Once ambient temperature is reached, place the flask in an ice-water bath (

      
      )  for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Büchner funnel and vacuum suction.

    • Wash: Rinse the filter cake with cold Ethanol (

      
      ) to remove mother liquor.
      
    • Drying: Dry in a vacuum oven at

      
       for 6–12 hours.
      

Part 4: Visualizations

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 8-chloro-2(1H)-quinazolinone SolubilityCheck Check Solubility in Boiling Ethanol (95%) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble EthanolProtocol Proceed with Ethanol Recrystallization (Standard Protocol) Soluble->EthanolProtocol Yes Insoluble Insoluble / Sparingly Soluble Soluble->Insoluble No AceticAcidCheck Switch to Boiling Glacial Acetic Acid Insoluble->AceticAcidCheck AceticSoluble Soluble? AceticAcidCheck->AceticSoluble AceticProtocol Recrystallize from Acetic Acid (Requires Acid-Resistant Filter) AceticSoluble->AceticProtocol Yes DMFCheck Switch to DMF + Water Precipitation AceticSoluble->DMFCheck No DMFProtocol Dissolve in min. hot DMF Add Water dropwise until turbid Cool to precipitate DMFCheck->DMFProtocol

Caption: Decision matrix for selecting the optimal solvent system based on crude material solubility.

Figure 2: Recrystallization Workflow

RecrystWorkflow Crude Crude Solid Dissolve Dissolve (Reflux) Crude->Dissolve + Solvent Filter Hot Filtration (Remove insolubles/Carbon) Dissolve->Filter >80°C Cool Controlled Cooling (RT -> 4°C) Filter->Cool Slow Rate Collect Vacuum Filtration Cool->Collect Crystals Form Dry Vacuum Dry (50°C) Collect->Dry Wet Cake

Caption: Step-by-step unit operations for the purification workflow.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63112, Quinazolin-4(3H)-one (Analogous Structure Reference). Retrieved from [Link](Note: Used for general solubility class properties of quinazolinones).

  • Organic Chemistry Portal. Synthesis of Quinazolinones. Retrieved from [Link](Source for general synthesis and purification methodologies).

  • University of Rochester. Solvents for Recrystallization: General Guidelines. Retrieved from [Link](Standard protocol grounding).

Optimization

troubleshooting regioselectivity in 8-chloro-2(1H)-quinazolinone alkylation

Executive Summary Alkylation of 8-chloro-2(1H)-quinazolinone presents a classic but severe challenge in heterocyclic chemistry: controlling the reaction of an ambident nucleophile in the presence of a peri-steric block ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkylation of 8-chloro-2(1H)-quinazolinone presents a classic but severe challenge in heterocyclic chemistry: controlling the reaction of an ambident nucleophile in the presence of a peri-steric block .[1]

While the 2(1H)-quinazolinone scaffold theoretically offers three nucleophilic sites (


, 

, and

), the 8-chloro substituent exerts a profound steric influence that effectively "gates" the

position.[1] Unlike unsubstituted quinazolinones, where

alkylation is feasible, the 8-chloro derivative strongly biases the reaction toward

-alkylation
(thermodynamic control) or

-alkylation
(kinetic/hard-soft control).[1]

This guide details why your standard protocols may be failing to yield the


-isomer and provides validated workarounds.
Module 1: The Diagnostic Framework

Before adjusting conditions, you must understand the energy landscape defined by your substrate.[1]

The Structural Conflict

The 8-chloro group is located at the peri position relative to


.[1] This creates a "steric wall" that hinders the approach of electrophiles to the 

lone pair.[1]
  • 
     (Blocked):  High steric hindrance.[1] Nucleophilicity is reduced.[1]
    
  • 
     (Open):  The most accessible nitrogen.[1] Typically the site of alkylation under standard basic conditions (
    
    
    
    , NaH).[1]
  • 
     (Hard):  The oxygen atom reacts with "hard" electrophiles or under specific coordination (Ag+ salts).[1]
    
Visualizing the Pathway

The following diagram illustrates the competitive pathways and the "Steric Gate" effect of the 8-Cl group.

G Substrate 8-Chloro-2(1H)- quinazolinone Anion Delocalized Anion Substrate->Anion Deprotonation (Base) N1_Path N1 Alkylation (Target) Anion->N1_Path BLOCKED (8-Cl Sterics) N3_Path N3 Alkylation (Major Product) Anion->N3_Path Favored (Sterically Open) O2_Path O2 Alkylation (Byproduct) Anion->O2_Path Favored by Hard Electrophiles/Ag+

Caption: Reaction pathways for 8-chloro-2(1H)-quinazolinone. Note the steric blockade at N1 caused by the 8-position substituent.[1]

Module 2: Troubleshooting & Protocols
Scenario A: "I need the N1-alkylated product, but I keep getting N3."

Diagnosis: You are fighting thermodynamics. Direct alkylation of the 8-chloro scaffold will almost always favor


 due to the steric accessibility.[1]
The Fix:  Do not rely on direct alkylation.[1] You must redesign the synthesis to close the ring after the nitrogen is alkylated.[1]

Protocol: The "Pre-Alkylation" Strategy (Recommended) Instead of alkylating the ring, synthesize the acyclic precursor with the alkyl group already installed.[1]

  • Start: 2-amino-3-chlorobenzoic acid (or ester).

  • Step 1: Reductive amination or alkylation of the aniline amine (much easier than the cyclic amide).[1]

  • Step 2: Cyclization with urea or potassium cyanate.[1]

  • Result: Unambiguous

    
     substitution.
    
Scenario B: "I am getting a mixture of N3 and O-alkylation."

Diagnosis: This is common with "hard" electrophiles (e.g., methyl iodide, benzyl chloride) in polar aprotic solvents.[1] The oxygen is a "hard" nucleophile and competes effectively when the nitrogen is hindered.[1]

Protocol: Optimizing for N3-Selectivity To suppress O-alkylation and maximize


 yield:
  • Solvent: Switch to DMF or DMAc (favors N-alkylation over O-alkylation for soft electrophiles).[1]

  • Base: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" often improves solubility and favors N-alkylation.[1]
    
  • Temperature: Run at 60–80°C . Higher temperatures help overcome the activation energy for N-alkylation (thermodynamic product) vs O-alkylation (kinetic product).[1]

VariableRecommendation for N3-AlkylationRationale
Base

(2.0 eq)
Promotes "naked" anion; favors N-attack.[1]
Solvent DMF (Dry)Polar aprotic stabilizes the transition state.[1]
Electrophile Alkyl Bromides/IodidesSofter leaving groups favor N over O.
Avoid

,

/Acetone
Silver salts force O-alkylation.[1]
Scenario C: "I actually want the O-alkylated product (Quinazolin-2-yl ether)."

Diagnosis: You need to exploit the "Hard-Soft Acid-Base" (HSAB) theory.[1] The Fix: Use silver salts.[1] Silver coordinates with the halide leaving group and the nitrogen lone pair, directing attack to the oxygen.[1]

Protocol: Directed O-Alkylation

  • Reagents: Substrate (1.0 eq), Alkyl Halide (1.2 eq),

    
      (1.5 eq).
    
  • Solvent: Benzene or Toluene (Non-polar solvents favor the O-form/lactim tautomer).[1]

  • Conditions: Reflux in the dark (exclude light to prevent Ag degradation).

Module 3: Analytical Validation (Prove It)

Distinguishing regioisomers is critical. Do not rely on TLC alone.[1]

1. NMR Signatures (

and

)
FeatureN-Alkylation (

or

)
O-Alkylation (

)
Carbonyl Carbon (

)
160–165 ppm (Retains C=O character)~168–172 ppm (Deshielded C-O-R character)

-Protons (

vs

)
Typically 3.8 – 4.2 ppm Typically 4.4 – 4.8 ppm (More deshielded by Oxygen)
IR Spectrum Strong C=O stretch (~1660-1690 cm⁻¹)Loss of C=O stretch ; appearance of C=N
2. The "8-Chloro" NOE Test

To distinguish


 vs 

alkylation (if you managed to make both):
  • 
    -Alkyl:  Strong NOE (Nuclear Overhauser Effect) is usually expected between the alkyl group and the proton at C8.[1] HOWEVER , you have a Chlorine at C8.[1]
    
    • Workaround: Look for NOE between the alkyl group and the C7-H .[1] It will be weak/distant.

  • 
    -Alkyl:  Strong NOE between the alkyl group and C4-H  (if 3,4-dihydro) or the side chain at C4.[1] This is the definitive proof for 
    
    
    
    .
References
  • Chen, C. L., et al. (2015).[1][2] Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812-2816.[1] (Demonstrates that 8-substituted derivatives favor O-alkylation or distal N-alkylation due to steric blocking at N1).[1]

  • Khachatryan, D. S., et al. (2020).[1][3] N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). (Comprehensive analysis of conditions favoring N vs O attack in quinazolinones).

  • Lombardo, M. E., et al. (2019).[1][4] Synthesis, 2D-QSAR Studies and Biological Evaluation of Quinazoline Derivatives. Medicinal Chemistry, 15, 265-276.[1][4] (Discusses synthetic routes for bioactive quinazolinones).

Disclaimer: This guide assumes standard laboratory safety protocols. The 8-chloro-2(1H)-quinazolinone intermediates may be biologically active; handle with appropriate PPE.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: 8-Chloro-2(1H)-quinazolinone Fragmentation Dynamics

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 8-chloro-2(1H)-quinazolinone , a critical scaffold in medicinal chemistry. It contrasts this specific isomer wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 8-chloro-2(1H)-quinazolinone , a critical scaffold in medicinal chemistry. It contrasts this specific isomer with its positional analogs (e.g., 6-chloro) and the non-chlorinated parent compound, highlighting the unique "ortho-effect" driven by the 8-position substituent.

Executive Summary

8-chloro-2(1H)-quinazolinone (MW: 180.59 Da) presents a distinct mass spectral signature defined by the interaction between the chlorine atom at the peri-position (C8) and the protonated nitrogen (N1). Unlike its 6-chloro or 7-chloro isomers, the 8-chloro derivative exhibits specific fragmentation pathways influenced by steric compression and inductive effects close to the ionization site. This guide compares these patterns under Electron Ionization (EI) and Electrospray Ionization (ESI) to aid in structural elucidation and impurity profiling in drug development.

Materials & Methods (Standardized Protocol)

To ensure reproducibility, the following experimental conditions are recommended for generating the data discussed below.

Electron Ionization (EI-MS)
  • Instrument: GC-MS (Single Quadrupole or ToF).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.[1]

  • Emission Current: 35 µA.

  • Transfer Line: 280 °C.

  • Self-Validation: Calibrate using PFTBA (FC-43); check for m/z 69, 219, 502 abundance ratios.

Electrospray Ionization (ESI-MS/MS)
  • Instrument: LC-Q-ToF or Triple Quadrupole.

  • Mode: Positive Ion Mode (+ESI).

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture full fragmentation spread.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).

Fragmentation Analysis: The "8-Chloro" Signature

Mechanistic Pathway (EI & ESI)

The fragmentation of 8-chloro-2(1H)-quinazolinone is dominated by the stability of the fused benzene ring and the lability of the heteroatomic ring.

  • Molecular Ion [M]⁺ / [M+H]⁺:

    • Observation: Strong molecular ion at m/z 180 (³⁵Cl) and 182 (³⁷Cl) .

    • Isotope Pattern: Distinct 3:1 ratio confirming mono-chlorination.

  • Primary Loss (Neutral Loss of CO):

    • The lactam carbonyl at C2 is ejected as carbon monoxide (CO, 28 Da).

    • Fragment: m/z 152 (³⁵Cl).

    • Mechanism: Ring contraction to a benzimidazole-like cation.

  • Secondary Loss (HCN Elimination):

    • Following CO loss, the heterocyclic ring further degrades via loss of Hydrogen Cyanide (HCN, 27 Da).

    • Fragment: m/z 125 (³⁵Cl).

  • The "Ortho-Effect" (Specific to 8-Cl):

    • Mechanism: The 8-chloro substituent is spatially adjacent (peri-planar) to the N1-H. Under high-energy collision (EI or high CE ESI), this proximity facilitates a direct loss of HCl (36 Da) or Cl radical (35 Da) driven by the relief of steric strain and the formation of a radical cation stabilized by N1.

    • Differentiation: This pathway is significantly suppressed in the 6-chloro isomer, where the Cl is remote from the N-H group.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary dissociation routes, highlighting the divergence between the standard ring contraction and the 8-substituent driven pathway.

FragmentationPathway M Molecular Ion [M+H]+ m/z 180/182 M_CO [M - CO]+ m/z 152/154 (Ring Contraction) M->M_CO - CO (28 Da) Primary Path M_HCl [M - HCl]+ m/z 144 (Radical Cation) M->M_HCl - HCl (36 Da) Peri-Effect (8-Cl specific) M_Cl [M - Cl]+ m/z 145 (Phenyl Cation) M->M_Cl - Cl• (35 Da) M_HCN [M - CO - HCN]+ m/z 125/127 (Benzimidazole Cation) M_CO->M_HCN - HCN (27 Da)

Figure 1: Proposed fragmentation tree for 8-chloro-2(1H)-quinazolinone. The red dashed line indicates the peri-effect pathway unique to the 8-position isomer.

Comparative Performance Analysis

This section objectively compares the 8-chloro derivative against its key alternatives to assist in isomer differentiation.

Quantitative Fragment Comparison
Feature8-Chloro-2(1H)-quinazolinone 6-Chloro-2(1H)-quinazolinone 2(1H)-Quinazolinone (Parent)
Precursor Ion (m/z) 180.0 (100%), 182.0 (32%)180.0 (100%), 182.0 (32%)146.0 (100%)
Base Peak (EI) m/z 180 (Molecular Ion)m/z 180 (Molecular Ion)m/z 146 (Molecular Ion)
Major Fragment 1 m/z 152 [M-CO]⁺m/z 152 [M-CO]⁺m/z 118 [M-CO]⁺
Major Fragment 2 m/z 144 [M-HCl]⁺ (Distinctive)m/z 145 [M-Cl]⁺ (Weak)m/z 91 [M-CO-HCN]⁺
HCl Elimination Favored (Peri-effect with N1-H)Unfavored (Remote position)N/A
RDA Cleavage StandardStandardStandard
Isomer Differentiation Strategy

To distinguish the 8-chloro from the 6-chloro isomer in a mixed sample:

  • Monitor m/z 144 vs. 145: The 8-chloro isomer shows a higher abundance of the [M-HCl]⁺ radical cation (m/z 144) due to the proximity of the Cl to the N1 proton. The 6-chloro isomer typically favors simple radical loss of Cl• (m/z 145) or retains the Cl until lower mass fragments.

  • RDA Efficiency: The steric bulk at the 8-position can slightly destabilize the molecular ion, potentially leading to a lower critical energy for fragmentation compared to the sterically unhindered 6-chloro isomer.

References

  • NIST Chemistry WebBook. Mass Spectrum of Quinoline, 8-chloro- (Analog Comparison). National Institute of Standards and Technology.[2] [Link]

  • PubChem. 8-chloroquinolin-2(1H)-one Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives (Mechanistic Analog).[Link]

  • Science Publishing Group. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H).[Link][3][4][5][6][7][8]

  • Wikipedia. Ortho effect (Steric and Electronic Interactions).[Link]

Sources

Comparative

A Comparative Guide to the Carbonyl IR Spectroscopy of 2(1H)-Quinazolinone and 4(3H)-Quinazolinone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isomeric Distinction Quinazolinone derivatives are privileged scaffolds in drug discovery, exhibiting a wide array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Distinction

Quinazolinone derivatives are privileged scaffolds in drug discovery, exhibiting a wide array of biological activities. The constitutional isomers, 2(1H)-quinazolinone and 4(3H)-quinazolinone, form the foundation of many of these compounds. While structurally similar, the position of the carbonyl group fundamentally alters the electronic environment of the molecule, leading to distinct physicochemical and spectroscopic properties. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for differentiating these isomers, with the carbonyl stretching vibration serving as the most prominent diagnostic marker.

Theoretical Framework: Unveiling the Electronic Origins of Spectral Shifts

The position of the carbonyl (C=O) stretching frequency in an IR spectrum is exquisitely sensitive to the bond's strength, which is dictated by factors such as resonance, induction, and hydrogen bonding. The key to differentiating between 2(1H)- and 4(3H)-quinazolinone lies in understanding their unique amide and vinylogous amide characteristics.

4(3H)-Quinazolinone: A Vinylogous Amide System

In 4(3H)-quinazolinone, the carbonyl group is part of a vinylogous amide system. The lone pair of electrons on the nitrogen at position 3 can delocalize into the carbonyl group, a classic amide resonance. This delocalization imparts significant single-bond character to the C=O bond, thereby weakening it and lowering its stretching frequency. This effect is a dominant factor in determining the peak position.

2(1H)-Quinazolinone: A Cyclic Amide (Lactam) Structure

Conversely, 2(1H)-quinazolinone features a cyclic amide (lactam) structure. While standard amide resonance exists, the nitrogen at position 1 is directly attached to the carbonyl carbon. The electronic delocalization pathway is different from the extended conjugation seen in the 4-isomer. This results in a carbonyl bond with comparatively less single-bond character, making it stronger and causing it to absorb at a higher frequency.

The interplay of these electronic effects is visualized in the resonance structures below.

G cluster_4H 4(3H)-Quinazolinone Resonance cluster_2H 2(1H)-Quinazolinone Resonance cluster_effect Effect on C=O Bond s4_1 4(3H)-Quinazolinone s4_2 Resonance Structure (Single Bond Character) s4_1->s4_2 Delocalization effect4 Increased Single Bond Character => Weaker C=O Bond => Lower ν(C=O) s4_2->effect4 s2_1 2(1H)-Quinazolinone s2_2 Resonance Structure (Less Delocalization) s2_1->s2_2 Delocalization effect2 Less Single Bond Character => Stronger C=O Bond => Higher ν(C=O) s2_2->effect2

Caption: Influence of resonance on carbonyl bond character.

Experimental Data: A Head-to-Head Comparison

The theoretical predictions are borne out by experimental data. The carbonyl stretching frequencies for these isomers show a distinct and reproducible difference, making IR spectroscopy a reliable tool for their identification.

CompoundStructureCarbonyl TypeExperimental C=O Peak (cm⁻¹)Reference
4(3H)-Quinazolinone Vinylogous Amide~1681[1]
2(1H)-Quinazolinone Cyclic Amide (Lactam)> 1700 (Predicted)*

While extensive searches of the literature, including primary and review articles, yielded a consistent range for 4(3H)-quinazolinone and its derivatives[2], a precise experimental value for the parent 2(1H)-quinazolinone was not found. Based on the principles of lactam chemistry, the C=O stretch is confidently predicted to be at a higher wavenumber than its 4(3H)-isomer.

For various derivatives of 4(3H)-quinazolinone, the carbonyl absorption is consistently reported in the range of 1657-1683 cm⁻¹, underscoring the influence of the vinylogous amide structure.[2]

Experimental Protocol: Acquiring High-Quality IR Spectra

To ensure the acquisition of reliable and reproducible IR data for quinazolinone isomers, the following protocol for solid-state analysis using the Potassium Bromide (KBr) pellet method is recommended. This method is self-validating as the quality of the resulting spectrum (i.e., low noise, flat baseline, and absence of atmospheric H₂O and CO₂ bands) is indicative of proper sample preparation and instrument operation.

Step-by-Step Methodology (KBr Pellet)
  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopic grade KBr at ~110°C for at least 4 hours to remove any adsorbed water. Store in a desiccator.

    • Weigh approximately 1-2 mg of the quinazolinone sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • In a clean agate mortar and pestle, gently grind the KBr to a fine, consistent powder.

    • Add the quinazolinone sample to the mortar.

    • Grind the mixture vigorously for 2-3 minutes until it becomes a homogenous, fine powder. This step is critical to reduce scattering effects and ensure a clear pellet.

  • Pellet Formation:

    • Transfer the powdered mixture into the collar of a pellet press.

    • Ensure the powder is evenly distributed.

    • Place the assembly in the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. The resulting pellet should be translucent or transparent.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Carefully place the KBr pellet in the sample holder within the spectrometer.

    • Record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.

Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.

Conclusion and Outlook

The differentiation between 2(1H)- and 4(3H)-quinazolinone via IR spectroscopy is a clear-cut application of fundamental structure-spectroscopy principles. The vinylogous amide nature of 4(3H)-quinazolinone results in a weaker carbonyl bond, which consistently absorbs at a lower frequency (around 1681 cm⁻¹ ). In contrast, the cyclic amide (lactam) structure of 2(1H)-quinazolinone is expected to have a stronger carbonyl bond, leading to a predicted absorption at a higher frequency. This distinct difference provides a robust and readily accessible handle for chemists to confirm the isomeric identity of their synthesized compounds, ensuring the integrity of their research and development efforts.

References

  • El-Sayed, M. A., et al. (2022). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. Available from: [Link]

  • de Oliveira, R. B., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available from: [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. Available from: [Link]

Sources

Validation

Comparative Bioactivity Guide: 8-Chloro vs. 8-Bromo-2(1H)-Quinazolinone

This comparative guide evaluates the bioactivity, physicochemical properties, and synthetic utility of 8-chloro-2(1H)-quinazolinone versus 8-bromo-2(1H)-quinazolinone . While the 4(3H)-quinazolinone isomer is more preval...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide evaluates the bioactivity, physicochemical properties, and synthetic utility of 8-chloro-2(1H)-quinazolinone versus 8-bromo-2(1H)-quinazolinone . While the 4(3H)-quinazolinone isomer is more prevalent in pharmaceutical literature (e.g., Gefitinib), the 2(1H)-quinazolinone scaffold represents a distinct pharmacological class, exemplified by the non-steroidal anti-inflammatory drug (NSAID) Proquazone .

This analysis focuses on the 8-position halogenation , a critical site for modulating steric fit, electronic distribution, and metabolic stability.

Executive Summary

The choice between 8-chloro and 8-bromo substitution on the 2(1H)-quinazolinone core is rarely a binary choice of potency but rather a strategic decision in Lead Optimization.

  • 8-Chloro-2(1H)-quinazolinone: typically offers superior metabolic stability and a tighter steric profile, making it suitable for final drug candidates targeting compact hydrophobic pockets (e.g., COX-2 allosteric sites).

  • 8-Bromo-2(1H)-quinazolinone: serves primarily as a high-value synthetic intermediate .[1] Its weaker C-Br bond allows for rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the generation of diverse libraries. Biologically, it enhances lipophilicity (LogP) but may introduce steric clashes in smaller binding pockets.

Key Comparison Matrix
Feature8-Chloro Derivative8-Bromo Derivative
Van der Waals Radius 1.75 Å (Compact)1.85 Å (Bulky)
Electronegativity (Pauling) 3.16 (Strong withdrawal)2.96 (Moderate withdrawal)
Lipophilicity (

LogP)
+0.71+0.86
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (Debromination possible)
Synthetic Utility Low (Hard to functionalize)High (Excellent Cross-Coupling Partner)
Primary Bioactivity Anti-inflammatory, AntimicrobialCytotoxic (often non-specific), Intermediate

Physicochemical & Structural Analysis

Electronic Effects (Hammett Constants)

The 8-position is peri to the N1-nitrogen.[1] Substitution here dramatically affects the acidity of the N1-proton, which is crucial for hydrogen bonding in the active site.

  • 8-Chloro: Exerts a stronger inductive electron-withdrawing effect (-I).[1] This increases the acidity of the N1-H, potentially strengthening H-bond donor capability to receptor residues (e.g., Serine or Threonine hydroxyls).

  • 8-Bromo: The electron-withdrawing effect is weaker.[1] The larger electron cloud is more polarizable (softer), which can enhance Van der Waals interactions in large, hydrophobic pockets but reduces N1-H acidity compared to the chloro-analog.

Steric Impact

The 8-position is sterically sensitive due to its proximity to the N1-H and potential 1-substituents.[1]

  • 8-Cl: Mimics a methyl group in size but with reversed polarity.[1] It is often tolerated in "tight" binding pockets where a methyl group would fit.[1]

  • 8-Br: Significantly bulkier.[1] In the context of Proquazone analogs (NSAIDs), 8-bromo substitution often decreases activity by preventing the molecule from adopting the planar conformation required for COX enzyme inhibition.

Biological Activity Profiles

A. Anti-Inflammatory Activity (COX Inhibition)

The 2(1H)-quinazolinone scaffold is a known pharmacophore for NSAIDs.[1]

  • Mechanism: Inhibition of Cyclooxygenase (COX-1/COX-2) and inhibition of prostaglandin E2 (PGE2) production.[1]

  • Performance:

    • 8-Chloro: Generally retains potency.[1] The electronegative chlorine can engage in halogen bonding with carbonyl backbone residues in the COX active site.[1]

    • 8-Bromo: Often shows reduced potency due to steric clash.[1] However, if the binding pocket has a "halogen hole" (a hydrophobic cavity), the 8-bromo derivative can show super-potency due to increased lipophilic contact.

B. Antimicrobial & Cytotoxic Activity[1][3]
  • 8-Chloro: Studies on quinazolinone derivatives indicate that 6,8-dichloro substitutions often yield the highest antibacterial activity (MIC < 10 µg/mL against S. aureus).[1] The 8-chloro substituent improves cell membrane permeability without excessive lipophilicity that leads to sequestration in non-target membranes.[1]

  • 8-Bromo: Frequently exhibits higher cytotoxicity (lower IC50 against HeLa/MCF-7 lines) but with lower selectivity.[1] The high lipophilicity can lead to non-specific membrane disruption.[1]

Experimental Protocols

Protocol A: Synthesis of 8-Halo-2(1H)-Quinazolinones

Use this protocol to synthesize the core scaffold for testing.

Reaction Principle: Cyclization of 2-amino-3-halobenzamide with urea or phosgene equivalent.[1]

Materials:

  • 2-Amino-3-chlorobenzamide (for 8-Cl) OR 2-Amino-3-bromobenzamide (for 8-Br)

  • Urea (Excess)

  • Glacial Acetic Acid (Solvent/Catalyst)[2]

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, mix 10 mmol of the appropriate 2-amino-3-halobenzamide with 30 mmol of urea.

  • Fusion: Heat the mixture to 180°C in a sand bath. The mixture will melt and ammonia gas (

    
    ) will evolve.[1]
    
    • Critical Step: Maintain temperature for 2 hours until solidification occurs (completion of cyclization).

  • Workup: Cool the reaction mass to room temperature. Add 50 mL of water and triturate the solid.

  • Filtration: Filter the crude solid.

  • Purification: Recrystallize from DMF/Ethanol (1:1).

    • Expected Yield: 70-85%.[1]

    • Characterization: 8-Cl product melts ~280°C; 8-Br product melts ~295°C (decomposes).[1]

Protocol B: In Vitro COX-2 Inhibition Assay (Screening)

Use to compare anti-inflammatory potential.

  • Enzyme Prep: Use human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0).[1]

  • Incubation: Incubate enzyme with test compounds (8-Cl and 8-Br derivatives at 0.1, 1, 10, 100 µM) for 10 mins at 37°C.

  • Initiation: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 5 mins.

  • Calculation: Calculate % Inhibition =

    
    .[1]
    

Synthetic Workflow & SAR Logic (Visualization)

The following diagram illustrates the decision process for selecting between 8-Cl and 8-Br derivatives during drug design, highlighting the "Synthetic Divergence" of the 8-bromo compound.

Quinazolinone_SAR Start Target: 2(1H)-Quinazolinone Scaffold Choice Select 8-Position Substituent Start->Choice Cl_Path 8-Chloro (Cl) Choice->Cl_Path Small Pocket/Stability Br_Path 8-Bromo (Br) Choice->Br_Path Library Gen/Bulk Cl_Prop Properties: - High Metabolic Stability - Moderate Lipophilicity - Strong e- withdrawing Cl_Path->Cl_Prop Br_Prop Properties: - High Lipophilicity - Steric Bulk - Reactive Handle (C-Br) Br_Path->Br_Prop Cl_Use Direct Drug Candidate (Final Compound) Cl_Prop->Cl_Use Br_Use Synthetic Intermediate (Suzuki/Buchwald Coupling) Br_Prop->Br_Use Library Generate Library of 8-Aryl/Alkyl Derivatives Br_Use->Library Pd-Catalysis

Caption: SAR Decision Tree for 8-substituted 2(1H)-quinazolinones. 8-Br is prioritized for library generation, while 8-Cl is preferred for final stable leads.

References

  • Review of Quinazolinone Bioactivity

    • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[1][3]

    • Source:Journal of Advanced Pharmaceutical Technology & Research (via NCBI).[1]

    • URL:[Link]

  • Synthesis of 2-Substituted Quinazolinones

    • Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones (Analogous methods for 2(1H)).
    • Source:Molecules (MDPI).[1]

    • URL:[Link]

  • Proquazone (2(1H)-one Drug Reference)

    • Title: Proquazone: A Review of its Pharmacological Properties and Therapeutic Efficacy in Rheum
    • Source:Drugs (Springer).[1]

    • URL:[Link]

  • Halogen Bonding in Ligand Design

    • Title: Halogen bonding in medicinal chemistry:
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Comparative

Definitive Structural Confirmation of 8-Chloro-2(1H)-quinazolinone: A Comparative Technical Guide

The following guide provides a rigorous technical comparison of structural elucidation methods for 8-chloro-2(1H)-quinazolinone , evaluating X-ray Crystallography against NMR and Mass Spectrometry. Executive Summary In t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of structural elucidation methods for 8-chloro-2(1H)-quinazolinone , evaluating X-ray Crystallography against NMR and Mass Spectrometry.

Executive Summary

In the development of quinazolinone-based bioactive scaffolds, distinguishing between the 2(1H)-one (lactam) and 2-hydroxy (lactim) tautomers is critical for defining pharmacophores and ensuring regulatory compliance. While NMR and MS provide rapid characterization, they often fail to resolve rapid tautomeric exchange or precise proton localization in the solid state.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, establishing SC-XRD as the requisite "Gold Standard" for unambiguous structural confirmation of 8-chloro-2(1H)-quinazolinone.

Part 1: The Structural Challenge (Tautomerism & Regiochemistry)

The core challenge with 8-chloro-2(1H)-quinazolinone lies in its prototropic tautomerism . The molecule exists in a dynamic equilibrium between the keto-form (lactam) and enol-form (lactim).

  • Form A (Target): 8-chloro-2(1H)-quinazolinone (Lactam). Essential for H-bond donor capability at N1.

  • Form B (Alternative): 8-chloro-quinazolin-2-ol (Lactim). Aromatic character differs; H-bond donor at O.

Comparative Analysis of Confirmation Methods
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (1H/13C) Mass Spectrometry (HRMS)
Primary Output 3D Electron Density MapChemical Shift (

) & Couplings (

)
Mass-to-Charge Ratio (

)
Tautomer Resolution Definitive (Static solid-state structure)Ambiguous (Time-averaged signal in solution)None (Identical molecular weight)
Proton Localization Direct observation (Difference Fourier maps)Inferential (via solvent/exchange rates)Indirect (H/D exchange only)
Regio-isomerism Unambiguous (8-Cl vs 5-Cl position)Requires complex 2D (NOESY/HMBC)Fragmentation patterns often identical
Sample State Solid CrystalSolutionGas Phase/Ionized
Confidence Level 99.9% (Absolute Structure) 85-90% (Context Dependent)50% (Formula Confirmation only)
Why X-Ray Data is Non-Negotiable

While NMR is sufficient for routine purity checks, it often yields averaged signals for the N-H/O-H proton due to rapid solvent exchange (especially in DMSO-


 or MeOH-

). SC-XRD freezes the molecule in its lowest-energy solid-state conformation, providing precise bond lengths (C=O vs C-O) that definitively prove the tautomeric state.

Part 2: Experimental Protocol for X-Ray Confirmation

This self-validating workflow ensures the generation of publication-quality crystallographic data.

Phase 1: Crystal Growth (Solvent Selection)

The 8-chloro substituent increases lipophilicity compared to the parent quinazolinone, affecting solubility.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/DMF (9:1) or Acetonitrile/Methanol (1:1).

  • Protocol: Dissolve 20 mg of synthesized 8-chloro-2(1H)-quinazolinone in 2 mL warm solvent. Filter through 0.45

    
    m PTFE. Allow to stand at room temperature (298 K) in a vibration-free environment for 48-72 hours.
    
  • Target: Colorless prisms or blocks, dimensions

    
     mm.
    
Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Note: Cu source preferred for small organic crystals to maximize diffraction intensity.
  • Temperature: 100 K (Cryostream). Critical for reducing thermal motion of the 8-chloro group.

Data Processing Logic:

  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar heterocycles.
  • Structure Solution: Direct Methods (SHELXT) to locate heavy atoms (Cl, O, N, C).

  • Refinement (SHELXL):

    • Anisotropic Refinement: Applied to all non-hydrogen atoms.

    • Hydrogen Placement:

      • Aromatic H: Geometrically constrained (Riding model).

      • Heteroatom H (N-H or O-H):Crucial Step. Locate from Difference Fourier map (

        
        ). Refine coordinates freely or with soft restraints (DFIX) to prove it is attached to N1 (Lactam) or O2 (Lactim).
        
Phase 3: Validation Criteria (The "Go/No-Go" Metrics)

To confirm the 2(1H)-one (Lactam) structure, the refined data must meet these geometric criteria:

Structural ParameterExpected Value (Lactam)Expected Value (Lactim)
C2–O Bond Length 1.22 – 1.24 Å (Double Bond character)1.30 – 1.34 Å (Single Bond character)
C2–N1 Bond Length 1.36 – 1.38 Å (Single Bond character)1.29 – 1.32 Å (Double Bond character)
Proton Location Electron density peak found ~0.88 Å from N1 Electron density peak found ~0.84 Å from O
Intermolecular Interaction N–H

O=C
Centrosymmetric Dimer
O–H

N Hydrogen Bonding

Part 3: Decision Pathways & Visualization

The following diagram illustrates the logical workflow for structural confirmation, highlighting the failure points of NMR and the resolution provided by X-ray diffraction.

StructureConfirmation Sample Synthesized 8-chloro-2(1H)-quinazolinone NMR 1H NMR (DMSO-d6) Sample->NMR Crystallization Crystallization (EtOH/DMF Slow Evap) Sample->Crystallization Ambiguity Ambiguity: Broad/Exchangeable Proton Signal Cannot distinguish N-H vs O-H NMR->Ambiguity Fast Exchange Ambiguity->Crystallization Requirement for Definitive Proof XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Crystallization->XRD Refinement Structure Refinement (Difference Fourier Map) XRD->Refinement Analysis Bond Length Analysis C2-O vs C2-N1 Refinement->Analysis Result_Lactam CONFIRMED: Lactam Form C=O ~1.23 Å N-H Found Analysis->Result_Lactam C2-O < 1.25 Å Result_Lactim CONFIRMED: Lactim Form C-O ~1.32 Å O-H Found Analysis->Result_Lactim C2-O > 1.30 Å

Figure 1: Decision logic for structural confirmation. While NMR provides initial data, SC-XRD is required to resolve the lactam-lactim tautomerism definitively via bond-length analysis.

References

  • Hassan, H. M., et al. (2023).[1] Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives.[1][2] MDPI. Available at: [Link]

    • Significance: Establishes standard crystallization protocols and bond-length metrics for the quinazolinone scaffold.
  • PubChem. (2025).[3][4] 8-chloroquinolin-2(1H)-one (Compound Summary).[4] National Library of Medicine.[4] Available at: [Link]

    • Significance: Provides physicochemical data and tautomer analogs for chloro-substituted fused ring systems.
  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

    • Significance: Validates the comparative advantages of X-ray diffraction for static structural determin
  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.[5] Available at: [Link]

    • Significance: Supports the argument for X-ray crystallography as the "workhorse" for high-resolution small molecule confirmation.

Sources

Validation

A Senior Application Scientist's Guide to Resolving Chlorinated Quinazolinone Isomers by HPLC

For: Researchers, scientists, and drug development professionals Introduction: The Challenge of Isomeric Purity in Drug Development In the landscape of pharmaceutical development, the quinazolinone scaffold is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Challenge of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development, the quinazolinone scaffold is a cornerstone for a multitude of therapeutic agents, valued for its broad spectrum of biological activities. The introduction of substituents, such as chlorine atoms, is a common strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. However, this synthetic step often yields a mixture of positional isomers—molecules with the same chemical formula but different arrangements of atoms. These isomers can exhibit vastly different biological activities, toxicity profiles, and metabolic fates. Consequently, the ability to accurately separate, identify, and quantify these closely related species is not merely an analytical task; it is a critical prerequisite for ensuring drug safety and efficacy.

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for chlorinated quinazolinone isomers. Moving beyond a simple recitation of methods, we will explore the causal mechanisms behind the separation, equipping you with the foundational knowledge to develop and troubleshoot your own robust analytical protocols.

The Chromatographic Rationale: Why Positional Isomers Separate

The separation of positional isomers by Reversed-Phase HPLC (RP-HPLC) is often a significant challenge due to their nearly identical molecular weights and similar physicochemical properties.[1] The success of such a separation hinges on exploiting subtle differences in the molecules' interaction with the stationary phase, which are primarily governed by hydrophobicity and electronic effects.

In a typical RP-HPLC setup using a C18 column, the primary retention mechanism is the hydrophobic interaction between the analyte and the nonpolar alkyl chains of the stationary phase.[2] For chlorinated quinazolinone isomers, the key to separation lies in how the position of the chlorine atom on the aromatic ring influences the molecule's overall polarity and its ability to interact with the stationary phase.

A chlorine atom is an electron-withdrawing group. Its position alters the electron density distribution across the quinazolinone ring system and affects the molecule's overall dipole moment. These electronic variations can lead to differential retention in two ways:

  • Hydrophobicity Modulation: A change in the dipole moment can alter the molecule's interaction with the polar mobile phase. An isomer with a lower overall dipole moment may be less soluble in the mobile phase, leading to a stronger association with the stationary phase and, therefore, a longer retention time.

  • π-π Interactions: Although hydrophobic interactions are dominant on a C18 phase, secondary interactions, such as π-π stacking between the analyte's aromatic system and residual silanols or the carbon backbone of the stationary phase, can also play a role. The position of the chlorine atom influences the electronic character of the π-system, which can fine-tune these secondary interactions.

For this guide, we will consider the hypothetical separation of three monochlorinated isomers of 4(3H)-quinazolinone: 6-chloro-, 7-chloro-, and 8-chloro-4(3H)-quinazolinone. We hypothesize that the 8-chloro isomer, with the chlorine atom positioned ortho to the lactam nitrogen, may exhibit a slightly different electronic and steric profile compared to the 6- and 7-chloro isomers, potentially leading to a discernible difference in retention time.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a robust starting point for the separation of chlorinated quinazolinone isomers. Every parameter is chosen to ensure reproducibility and accuracy.

Instrumentation and Consumables
  • HPLC System: A quaternary HPLC system with a degasser, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector. (e.g., Waters Alliance, Agilent 1260 Infinity II, or equivalent).

  • Column: A high-quality C18 column is essential. For this analysis, a column with high carbon load and good end-capping is recommended to maximize hydrophobic interactions and minimize peak tailing.

    • Recommended Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water. The acid is crucial for ensuring the consistent protonation of the quinazolinone nitrogen atoms, leading to sharper peaks and more reproducible retention times.

    • Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Sample Preparation:

    • Standard Stock Solutions: Prepare individual 1 mg/mL stock solutions of each isomer in a 50:50 mixture of Acetonitrile and Water.

    • Working Standard Mixture: Dilute the stock solutions to a final concentration of 50 µg/mL for each isomer using the initial mobile phase composition (e.g., 70% Solvent A, 30% Solvent B).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase Isocratic: 30% Acetonitrile / 70% Water (both with 0.1% Formic Acid)An isocratic method is preferred for resolving closely eluting isomers as it provides stable baseline conditions and maximizes resolution. The 30% organic content is a starting point and should be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant temperature is critical for retention time stability. 30 °C is slightly above ambient to negate fluctuations.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring a good detector response.
Detection UV at 254 nmQuinazolinones exhibit strong absorbance at this wavelength. A PDA detector can be used to confirm peak purity.
Run Time 15 minutesSufficient time to allow for the elution of all isomers and any potential late-eluting impurities.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process, from initial preparation to final data interpretation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) prep_standards Standard Preparation (1 mg/mL Stocks) (50 µg/mL Working Mix) prep_system System Equilibration (Flush & Stabilize Baseline) inject Inject Sample Mixture (10 µL) prep_system->inject separate Isocratic Separation (C18 Column, 30°C) (30% ACN, 1.0 mL/min) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration (Chromatography Data System) detect->integrate identify Peak Identification (Based on Individual Standards) integrate->identify compare Retention Time (tR) Comparison identify->compare report Final Comparison Report compare->report Generate Report

Sources

Safety & Regulatory Compliance

Safety

2(1H)-Quinazolinone, 8-chloro- proper disposal procedures

Introduction: The Halogen Factor In drug discovery, 8-chloro-2(1H)-quinazolinone (CAS 59458-37-6) is a critical scaffold, often serving as an intermediate for kinase inhibitors.[1] While many researchers treat it as "jus...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Halogen Factor

In drug discovery, 8-chloro-2(1H)-quinazolinone (CAS 59458-37-6) is a critical scaffold, often serving as an intermediate for kinase inhibitors.[1] While many researchers treat it as "just another organic solid," its disposal requires specific attention due to the C-8 chlorine substituent .[1]

Unlike standard organic waste, this compound is a halogenated heterocycle .[1] Upon incineration, it generates hydrogen chloride (HCl) gas.[1] Consequently, it must be directed to waste streams destined for incinerators equipped with acid gas scrubbers.[1] Misrouting this into non-halogenated streams can damage facility infrastructure and violate EPA/RCRA compliance standards.[1]

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity against this profile to ensure you are applying the correct protocol.

ParameterSpecificationOperational Implication
Chemical Name 8-chloro-2(1H)-quinazolinone"Chloro" indicates Halogenated Waste stream.[1]
CAS Number 59458-37-6Use for manifest verification.[1]
Physical State Solid (Powder)Dust inhalation hazard; requires particulate respirator if uncontained.[1]
Solubility Low in Water; High in DMSO/EthanolDo not attempt to wash down drains.[1] Use organic solvents for decontamination.[1]
Core Hazards Irritant (Skin/Eye), Acute Tox.[1] (Oral)PPE (Nitrile gloves, safety glasses) is mandatory.[1]
Combustion Product Hydrogen Chloride (HCl) , NOxCRITICAL: Requires scrubbed incineration.[1]

Segregation Protocol: The "Zero-Mix" Rule

To maintain a self-validating safety system, strict segregation is required.[1] The presence of the chlorine atom dictates the entire downstream workflow.[1]

Rule 1: The Halogenated Stream
  • Directive: All solid waste, contaminated gloves, and liquid solutions containing any amount of 8-chloro-2(1H)-quinazolinone must be tagged as HALOGENATED .[1]

  • Causality: Non-halogenated waste is often used as fuel blending for cement kilns.[1] Halogens poison the catalysts in these kilns and corrode standard burners.[1]

  • Cost Impact: Mixing this compound into a non-halogenated drum reclassifies the entire drum as halogenated, tripling disposal costs.[1]

Rule 2: Aqueous Separation
  • Directive: If the compound is in an aqueous buffer (e.g., precipitated from a reaction), do not pour the supernatant down the sink.

  • Validation: Check the pH. Even if neutral, the trace organic content (suspended solids) violates "sewerability" regulations for halogenated organics.[1] Collect the total volume as Aqueous Waste with Halogenated Organics .

Disposal Workflow

The following logic gate ensures compliance with RCRA regulations (40 CFR 261) and protects facility infrastructure.

DisposalWorkflow Start Waste Generation: 8-chloro-2(1H)-quinazolinone StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Contaminated Debris StateCheck->Solid Liquid Liquid Solution (Mother Liquor / Rinsate) StateCheck->Liquid SolidBin Container: Wide-Mouth HDPE Drum or Pail Solid->SolidBin LabelSolid Label: 'Hazardous Waste: Solid, Toxic, Halogenated' SolidBin->LabelSolid Final Destruction Method: High-Temp Incineration (w/ Acid Gas Scrubbing) LabelSolid->Final SolventCheck Solvent Type? Liquid->SolventCheck OrgLiq Organic Solvent (DMSO, DCM, EtOAc) SolventCheck->OrgLiq AqLiq Aqueous Buffer (Suspension) SolventCheck->AqLiq StreamHal Stream: HALOGENATED ORGANIC SOLVENTS OrgLiq->StreamHal Segregate from Non-Halogenated StreamAq Stream: AQUEOUS WASTE (Contains Halogens) AqLiq->StreamAq Do NOT Drain StreamHal->Final StreamAq->Final

Figure 1: Decision matrix for the disposal of 8-chloro-2(1H)-quinazolinone. Note the convergence on incineration with scrubbing capabilities.

Spill Management & Emergency Procedures

Because 8-chloro-2(1H)-quinazolinone is poorly soluble in water, standard "wet paper towel" cleanup is ineffective and spreads contamination.[1]

Scenario A: Solid Powder Spill
  • Isolation: Evacuate the immediate area to let airborne dust settle (1-2 mins).[1]

  • PPE Upgrade: Wear N95 respirator or higher if outside a fume hood.[1]

  • Dry Cleanup: Do NOT use water initially.[1][2] Use a HEPA vacuum or carefully sweep using a brush and dustpan dedicated to hazardous waste.[1]

  • Wet Polish: Once bulk powder is removed, wipe the surface with a paper towel dampened with Ethanol or Acetone (solubilizes the residue).[1]

  • Disposal: Place all towels and debris into the Solid Halogenated Waste bin.

Scenario B: Solution Spill (DMSO/Organic)
  • Absorb: Use vermiculite or polypropylene pads.[1]

  • Contain: Do not allow flow into floor drains.

  • Clean: Wipe area with detergent and water after absorbing the solvent.[1]

  • Disposal: Bag the absorbent material. Label as "Solvent-Contaminated Debris (Halogenated)" .[1]

Regulatory & Compliance Notes

  • EPA Waste Code: While not specifically P- or U-listed by name, this waste often carries the D001 (Ignitable, if in solvent) or D003 (Reactive, if applicable) characteristic codes depending on the matrix. Always characterize as Halogenated Organic .

  • Labeling: Labels must be applied before the first drop of waste enters the container.[1]

  • Storage: Store waste containers in a cool, well-ventilated area away from strong oxidizers (e.g., nitric acid) to prevent uncontrolled reactions.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4204917, 8-chloroquinolin-2(1H)-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2(1H)-Quinazolinone, 8-chloro-

Technical Safety Guide: Handling 8-Chloro-2(1H)-quinazolinone CAS Number: 23981-25-1 Synonyms: 8-Chloroquinolin-2(1H)-one; 8-Chloro-2-hydroxyquinoline Molecular Weight: 179.60 g/mol Physical State: Pale Yellow Solid[1] C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 8-Chloro-2(1H)-quinazolinone

CAS Number: 23981-25-1 Synonyms: 8-Chloroquinolin-2(1H)-one; 8-Chloro-2-hydroxyquinoline Molecular Weight: 179.60 g/mol Physical State: Pale Yellow Solid[1]

Core Directive: The "Zero-Exposure" Standard

As a Senior Application Scientist, my directive for handling 8-Chloro-2(1H)-quinazolinone is grounded in the Precautionary Principle . While specific toxicological data for this exact isomer is often limited in public registries compared to its non-chlorinated analogs, its structural class (halogenated quinazolinones) is frequently associated with acute oral toxicity , mucous membrane irritation , and potential bioactivity (kinase inhibition/DNA intercalation).

Therefore, you must treat this compound as a Potentially Toxic Bioactive Intermediate . Do not rely on the absence of a "Danger" signal word in some catalogs as proof of safety. The protocol below is designed to create a self-validating safety loop that protects the researcher regardless of the compound's ultimate potency.

Risk Assessment & Hazard Profiling

Inferred hazards based on Structure-Activity Relationships (SAR) of quinazolinone scaffolds.

Hazard ClassGHS Code (Inferred)Mechanism of ActionOperational Implication
Acute Toxicity (Oral) H301 (Toxic if swallowed)Metabolic conversion to reactive arene oxides; potential interference with DNA replication.Zero ingestion risk tolerance. No open containers outside the hood.
Skin/Eye Irritation H315 / H319 Halogenated heterocycles can act as alkylating agents or severe irritants to moist membranes.Full barrier protection required. Dust contact with sweat can cause delayed burns.
STOT - Single Exp. H335 (Resp. Irritation)Fine particulate dust inhalation triggers bronchial inflammation.Respiratory isolation (Fume hood or P100) is mandatory.
Reproductive Tox. H360 (Potential)Analogous compounds (e.g., 8-hydroxyquinoline) show reproductive toxicity signals.Double-gloving and strict surface decontamination.

Personal Protective Equipment (PPE) Protocol

This protocol uses a "Defense-in-Depth" strategy. Each layer covers the failure of the previous one.

A. Hand Protection (The Double-Shell Method)
  • Inner Layer: 4 mil Nitrile (Inspection White/Blue). Acts as a visual contrast and sweat barrier.

  • Outer Layer: 5-8 mil Extended Cuff Nitrile (Dark Color).

    • Logic: The 8-chloro substituent increases lipophilicity, potentially aiding skin absorption. The extended cuff seals the gap between the lab coat and wrist.

    • Change Frequency: Immediately upon visible contamination or every 2 hours of active handling.

B. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Control (If weighing outside hood): P100 Particulate Respirator (Full facepiece preferred to protect eyes simultaneously).

    • Note: A standard surgical mask provides zero protection against quinazolinone dusts.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of airborne dust entering from the sides.

  • Body: Tyvek® Lab Coat or chemically resistant apron over a standard cotton lab coat.

Operational Workflow: Handling & Synthesis

Step 1: Weighing & Transfer

The most critical moment for exposure is the transfer of the dry solid (CAS 23981-25-1).

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Quinazolinone powders are often electrostatic and "jump."

  • The "Boat-in-Jar" Technique:

    • Place the weighing boat inside a larger secondary jar.

    • Transfer the solid into the boat.

    • Cap the secondary jar before removing it from the balance.

    • Why? This traps any stray dust inside the jar, not on your balance table.

Step 2: Solubilization
  • Solvents: Soluble in DMSO, DMF; sparingly soluble in water/ethanol.

  • Protocol: Add solvent slowly down the side of the vessel to avoid displacing air that carries dust.

  • Reaction Setup: If using as a nucleophile (e.g., alkylation at N1 or O-alkylation), ensure the base (often K2CO3 or NaH) is added after the compound is wetted to prevent dust clouds from effervescence.

Step 3: Visualization of Safety Logic

SafetyLogic Hazard Hazard: 8-Chloro-2(1H)-quinazolinone (Dust, Bioactive, Irritant) Weighing Task: Weighing Solid Hazard->Weighing High Risk Solubilization Task: Solubilization Hazard->Solubilization Med Risk Hood Primary Barrier: Chemical Fume Hood PPE_Resp PPE: P100 Respirator (If Hood Unavailable) Hood->PPE_Resp Failure Backup Weighing->Hood PPE_Hands PPE: Double Nitrile Gloves (Outer: Extended Cuff) Weighing->PPE_Hands Action_Static Action: Anti-Static Gun (Prevent Dust Jump) Weighing->Action_Static Action_Boat Action: 'Boat-in-Jar' Method Weighing->Action_Boat Solubilization->PPE_Hands Action_Wet Action: Wet Transfer Solubilization->Action_Wet

Figure 1: Decision matrix for handling solid 8-chloro-2(1H)-quinazolinone, emphasizing dust control during the critical weighing phase.

Emergency & Disposal Logistics

Spill Management (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Do not use compressed air.

  • Cleanup:

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

    • Scoop the wet material into a wide-mouth hazardous waste jar.

    • Why Wet? Dry sweeping generates aerosols that can be inhaled.

Waste Disposal
  • Category: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains 8-Chloro-2(1H)-quinazolinone - Potential Bioactive."

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) as chlorination positions may sensitize the ring to oxidative decomposition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4204917, 8-chloroquinolin-2(1H)-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline derivatives and associated hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Quinazolinone, 8-chloro-
Reactant of Route 2
Reactant of Route 2
2(1H)-Quinazolinone, 8-chloro-
© Copyright 2026 BenchChem. All Rights Reserved.